JNJ-63533054
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(13-6-3-2-4-7-13)20-16(21)11-19-17(22)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDVCHRYCKXEBY-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JNJ-63533054: A Technical Guide to a Potent GPR139 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JNJ-63533054, a potent and selective agonist for the G protein-coupled receptor 139 (GPR139). This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development efforts targeting this orphan receptor.
Core Compound Characteristics
This compound is a small molecule, orally bioavailable, and brain-penetrant agonist of GPR139.[1][2] Its chemical name is 3-Chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide.[3] The compound is highly selective for GPR139 over a broad panel of other GPCRs, ion channels, and transporters, making it a valuable tool for elucidating the physiological roles of this receptor.[1][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative parameters of this compound.
Table 1: In Vitro Potency and Affinity of this compound
| Species | Assay Type | Parameter | Value (nM) |
| Human | Calcium Mobilization | EC₅₀ | 16 |
| Human | GTPγS Binding | EC₅₀ | 17 |
| Human | Radioligand Binding ([³H]this compound) | Kₑ | 10 |
| Rat | Calcium Mobilization | EC₅₀ | 63 |
| Rat | Radioligand Binding ([³H]this compound) | Kₑ | 32 |
| Mouse | Calcium Mobilization | EC₅₀ | 28 |
| Mouse | Radioligand Binding ([³H]this compound) | Kₑ | 23 |
| Zebrafish | - | EC₅₀ | 3.91 |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats
| Administration Route | Dose | Parameter | Value |
| Intravenous (IV) | 1 mg/kg | Clearance | 53 mL/min/kg |
| Intravenous (IV) | 1 mg/kg | Half-life (t₁/₂) | 2.5 hours |
| Oral (PO) | 5 mg/kg | Maximum Concentration (Cₘₐₓ) | 317 ng/mL (~1 µM) |
| Oral (PO) | 5 mg/kg | Brain to Plasma Ratio (b/p) | 1.2 |
GPR139 Signaling Pathways
Activation of GPR139 by this compound primarily initiates signaling through the Gq/11 pathway. This receptor can also couple with Gi/o proteins, although the downstream effects appear to be predominantly mediated by Gq/11. The activation of Gq/11 leads to a cascade of intracellular events, including calcium mobilization, which is a hallmark of this pathway. Furthermore, GPR139 signaling can modulate the activity of other receptor systems, such as the µ-opioid receptor (MOR), by influencing common downstream effectors like adenylyl cyclase and G protein-coupled inwardly rectifying potassium (GIRK) channels.
Caption: GPR139 signaling cascade initiated by this compound.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the potency of GPR139 agonists.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, or mouse GPR139.
-
Reagents:
-
This compound stock solution (typically in DMSO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a commercially available kit like CalFluxVTN).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Protocol:
-
Plate the GPR139-expressing HEK293 cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 1 hour at 37°C.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence.
-
Add the this compound dilutions to the cells and continuously record the fluorescence signal for a defined period (e.g., 180 seconds).
-
The increase in fluorescence intensity corresponds to the intracellular calcium concentration.
-
Calculate the EC₅₀ value by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for the in vitro calcium mobilization assay.
In Vivo Pharmacokinetic and Brain Penetration Studies
These studies are crucial for assessing the drug-like properties of this compound.
-
Animal Models: Male Sprague-Dawley rats or C57BL/6 mice.
-
Drug Formulation: For oral administration, this compound is typically prepared as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.
-
Protocol:
-
Administer this compound to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), euthanize a cohort of animals.
-
Collect blood samples (via cardiac puncture) and harvest the brains.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract this compound from the plasma and brain homogenates.
-
Quantify the concentration of this compound in the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cₘₐₓ, t₁/₂, clearance) and the brain-to-plasma concentration ratio.
-
Caption: Workflow for in vivo pharmacokinetic studies.
In Vivo Behavioral Assessments
This compound has been evaluated in various behavioral models to probe the in vivo function of GPR139.
-
Locomotor Activity:
-
Administer this compound (e.g., 3-30 mg/kg, p.o.) to rats.
-
Place the animals in an open-field arena equipped with photobeams to automatically record horizontal and vertical movements.
-
Monitor activity for a specified duration (e.g., 1-2 hours).
-
This compound has been shown to induce a dose-dependent reduction in locomotor activity in rats.
-
-
Anxiety and Despair Models:
-
The compound has been tested in models such as the marble-burying test and elevated plus maze for anxiety-like behavior, and the tail suspension test for despair-like behavior.
-
For instance, in the marble-burying test, this compound (10 mg/kg, p.o.) produced a small anxiolytic-like effect.
-
Conclusion
This compound is a well-characterized, potent, and selective GPR139 agonist with excellent drug-like properties, including oral bioavailability and brain penetrance. Its primary mechanism of action is through the activation of the Gq/11 signaling pathway. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of targeting GPR139 in various neurological and psychiatric disorders.
References
A Selective GPR139 Agonist for Central Nervous System Research
An In-Depth Technical Guide to the Discovery and Development of JNJ-63533054
This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, a potent and selective agonist for the G protein-coupled receptor 139 (GPR139). This compound was developed by Janssen Research & Development, LLC, as a chemical tool to investigate the physiological functions of GPR139, an orphan receptor predominantly expressed in the central nervous system.[1] Its development has been instrumental in elucidating the potential roles of GPR139 in various neurological processes. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of GPR139 modulation.
Discovery
This compound, with the chemical name 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide, was identified through a high-throughput screening campaign aimed at finding selective small-molecule agonists for GPR139.[2] This effort was undertaken to create a tool to probe the function of GPR139, given that its endogenous ligands were not definitively known at the time, though L-tryptophan and L-phenylalanine were identified as candidate physiological ligands.[2] The identification of this compound provided a crucial asset for studying the receptor's role in the brain.[2]
Mechanism of Action
This compound is a potent and selective agonist of GPR139. It activates the human, rat, and mouse GPR139 receptors with high potency. GPR139 is an orphan G-protein-coupled receptor that is highly expressed in specific brain regions, most notably the medial habenula and septum.
Signaling Pathways
Studies have shown that GPR139 can couple to multiple G protein subtypes. The primary signaling pathway activated by GPR139 upon agonist binding is through Gq/11 proteins, leading to downstream calcium mobilization. Evidence also suggests potential coupling to Gi/o proteins. The activation of Gq/11 by GPR139 can counteract the effects of μ-opioid receptor (MOR) activation in medial habenula neurons.
Caption: GPR139 signaling cascade upon activation by this compound.
Binding Site
Cryo-electron microscopy studies have revealed the binding mode of this compound within the GPR139 transmembrane bundle. The phenyl ring of the molecule is situated in a deep hydrophobic pocket. Key interactions include a cation-π interaction with residue R2446x51 and a π–π interaction with W2416x48. Mutagenesis studies have confirmed the importance of residues F1093x33, H1875x43, and N2717x38 for receptor activation. Interestingly, two distinct binding poses for this compound were identified in the GPR139-Gi structure, suggesting a potential link between ligand conformation and G protein coupling specificity.
In Vitro Pharmacological Profile
This compound demonstrates high potency and selectivity for GPR139 in various in vitro assays. It was shown to be selective against a panel of 50 other targets and displayed no activity at its closest homolog, GPR142.
| Parameter | Species | Value | Assay Type |
| EC50 | Human | ~16 nM | Calcium Mobilization |
| EC50 | Human | 17 nM | GTPγS Binding |
| EC50 | Rat | 63 nM | Calcium Mobilization |
| EC50 | Mouse | 28 nM | Calcium Mobilization |
| Kd | Human | 10 nM | Radioligand Binding ([³H]this compound) |
| Kd | Rat | 32 nM | Radioligand Binding ([³H]this compound) |
| Kd | Mouse | 23 nM | Radioligand Binding ([³H]this compound) |
| Data sourced from multiple references. |
Experimental Protocols
-
Calcium Mobilization Assay: Recombinant cells expressing GPR139 were used. Receptor activity was measured by quantifying changes in intracellular calcium levels following the application of this compound.
-
GTPγS Binding Assay: The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G protein-coupled receptors was measured in cell membranes expressing GPR139. An increase in [³⁵S]GTPγS binding upon addition of this compound indicates receptor activation.
-
Radioligand Binding Assay: A tritium-labeled version of this compound ([³H]this compound) was used to perform saturation binding studies on cell membranes expressing human, rat, or mouse GPR139 to determine the binding affinity (Kd) and receptor density (Bmax).
In Vivo Preclinical Profile
This compound is orally bioavailable and crosses the blood-brain barrier, making it a suitable tool for in vivo studies in rodents.
Pharmacokinetics
Pharmacokinetic studies in rats demonstrated that this compound has excellent properties for in vivo use.
| Parameter | Value | Species | Dosing |
| IV Clearance | 53 mL/min/kg | Rat | 1 mg/kg IV |
| Cmax | 317 ng/mL (~1 µM) | Rat | 5 mg/kg PO |
| t1/2 | 2.5 hours | Rat | 5 mg/kg PO |
| Brain/Plasma Ratio | 1.2 | Rat | 5 mg/kg PO |
| Data sourced from MedChemExpress. |
Experimental Protocols
-
Blood-Brain Barrier Penetration Study: Male C57BL/6 mice and Sprague-Dawley rats received an oral administration of this compound (10 mg/kg). At various time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours for mice), animals were euthanized. Brain and blood samples were collected, and drug concentrations were determined using liquid chromatography/tandem mass spectrometry (LC/MS-MS) to calculate the brain-to-plasma concentration ratio.
Caption: Experimental workflow for the blood-brain barrier penetration study.
Pharmacodynamics and Behavioral Studies
The effects of this compound have been characterized in several in vivo models:
-
Locomotor Activity: In rats, oral administration of this compound (3-30 mg/kg) induced a dose-dependent reduction in locomotor activity.
-
c-fos Expression: Despite the high expression of GPR139 in the medial habenula and dorsal striatum, this compound (10-30 mg/kg, p.o.) did not alter c-fos expression in these brain regions.
-
Neurochemistry: In vivo microdialysis experiments in rats showed that this compound did not affect basal levels of dopamine or serotonin in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).
-
Behavioral Models: The compound was profiled in models of anxiety, despair, and anhedonia. It produced a small anxiolytic-like effect in the marble burying test but had no effect in the elevated plus maze. In the female urine sniffing test, used to assess anhedonia-like behavior, this compound significantly decreased the time spent sniffing the urine cue. It had no significant effect in the tail suspension test or on learned helplessness.
-
Alcohol Consumption: In a preclinical model, this compound was reported to reduce the escalation of alcohol self-administration in alcohol-dependent male rats.
Development Status
As of late 2025, this compound is categorized as being in the preclinical stage of development. It was initially developed by Janssen Research & Development, LLC, and has been investigated for its potential in treating central nervous system diseases and alcohol use disorder. While it has served as an invaluable research tool, its progression into clinical trials has not been publicly documented. Other GPR139 agonists, such as TAK-041, have advanced to clinical trials for neuropsychiatric disorders, but with mixed results. The research conducted with this compound continues to contribute significantly to the understanding of GPR139's role in brain function and its potential as a therapeutic target.
References
JNJ-63533054: A Technical Guide for Neuroscience Research
Introduction
JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] GPR139 is an orphan receptor with high expression in specific regions of the central nervous system, including the medial habenula and striatum.[4][] The discrete expression of GPR139 in brain circuits associated with mood, motivation, and reward has made it an emerging target for neuropsychiatric and behavioral disorders. This compound serves as a critical pharmacological tool to investigate the physiological functions of GPR139 in vivo. This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and findings from key preclinical studies.
Mechanism of Action
This compound functions as a selective agonist at the GPR139 receptor. GPR139 is known to couple to multiple G protein families, primarily the Gq/11 and Gi/o families, and to a lesser extent, Gs. Activation of GPR139 by this compound initiates downstream signaling cascades through these pathways. Studies have revealed that GPR139 has a preference for Gq/11 coupling over Gs coupling. The interaction between this compound and GPR139 involves a unique binding pose within the transmembrane helices, with specific residues like R2446x51 playing a crucial role in ligand selectivity and receptor activation.
Pharmacology and Pharmacokinetics
This compound demonstrates high potency and affinity for GPR139 across different species. It is characterized by its excellent pharmacokinetic properties, including oral bioavailability and the ability to penetrate the blood-brain barrier.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Assay |
| EC50 | Human | 16 nM | Calcium Mobilization |
| Human | 17 nM | GTPγS Binding | |
| Rat | 63 nM | Not Specified | |
| Mouse | 28 nM | Not Specified | |
| Zebrafish | 3.91 nM | Not Specified | |
| Kd | Human | 10 nM | Saturation Binding |
| Rat | 32 nM | Saturation Binding | |
| Mouse | 23 nM | Saturation Binding |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration |
| IV Clearance | 53 mL/min/kg | Intravenous (1 mg/kg) |
| Cmax | 317 ng/mL (~1 µM) | Oral (5 mg/kg) |
| t1/2 | 2.5 hours | Oral (5 mg/kg) |
| Brain/Plasma Ratio | 1.2 | Oral (5 mg/kg) |
Preclinical In Vivo Studies
This compound has been evaluated in various rodent models to understand the in vivo function of GPR139. These studies have explored its effects on behavior, neurotransmitter levels, and sleep.
Table 3: Summary of In Vivo Effects of this compound
| Animal Model | Dose (p.o.) | Key Findings |
| Rats | 3-30 mg/kg | Dose-dependent reduction in locomotor activity. |
| Rats (Alcohol-Dependent) | 30 mg/kg | Reversed the escalation of alcohol self-administration. |
| Rats | Not Specified | Reduced latency of NREM sleep and increased NREM sleep duration. |
| Mice | 10-30 mg/kg | No effect on c-fos expression in the medial habenula or dorsal striatum. |
| Mice | 10 mg/kg | Produced an anxiolytic-like effect in the marble burying test. |
| Mice | 10 mg/kg | Produced an anhedonic-like effect in the female urine sniffing test. |
| Rats (Microdialysis) | 10-30 mg/kg | No effect on basal levels of dopamine or serotonin in the mPFC and NAc. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.
Blood-Brain Barrier Penetration Study
-
Objective: To determine the concentration of this compound in the brain and plasma over time.
-
Subjects: Male C57BL/6 mice and male Sprague-Dawley rats.
-
Procedure:
-
A single oral dose of this compound (10 mg/kg) was administered. The compound was solubilized in 0.5% hydroxypropyl methylcellulose (HPMC) in water.
-
At various time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours for mice; 0.5, 2, and 6 hours for rats), animals were euthanized.
-
Blood samples were collected via cardiac puncture, and brains were removed.
-
Brain tissue was homogenized.
-
Blood and brain homogenates were processed (e.g., deproteinized with acetonitrile) and analyzed by liquid chromatography/tandem mass spectrometry (LC-MS/MS) to quantify the concentration of this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-63533054: A Comprehensive Technical Guide on a Novel GPR139 Agonist for CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] GPR139 is an orphan receptor primarily expressed in the central nervous system (CNS), with high concentrations in the habenula and striatum.[4][] These brain regions are integral to the circuitry governing mood, motivation, and reward. The discrete expression of GPR139 in these areas suggests its potential as a therapeutic target for a range of CNS disorders. This compound serves as a critical chemical probe to elucidate the physiological functions of GPR139 and to explore its therapeutic utility. This document provides an in-depth technical overview of this compound, including its pharmacological properties, preclinical evidence of its role in CNS-related models, and detailed experimental methodologies.
Core Compound and Target Information
| Compound Name | This compound |
| Synonyms | JNJ63533054, compound 7c |
| IUPAC Name | 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide |
| Molecular Formula | C17H17ClN2O2 |
| Molecular Weight | 316.78 g/mol |
| Compound Class | Synthetic organic |
| Target | G protein-coupled receptor 139 (GPR139) |
| Mechanism of Action | GPR139 Agonist |
| Highest R&D Status | Preclinical |
| Therapeutic Areas | Nervous System Diseases, Other Diseases |
| Active Indications | Central Nervous System Diseases, Alcohol Use Disorder |
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and binding affinity, as well as the in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency (EC50) of this compound
| Assay | Species | EC50 (nM) |
| Calcium Mobilization | Human | 16 |
| GTPγS Binding | Human | 17 |
| Calcium Mobilization | Rat | 63 |
| Calcium Mobilization | Mouse | 28 |
Table 2: In Vitro Binding Affinity (Kd) of [3H] this compound
| Species | Kd (nM) | Bmax (pmol/mg protein) |
| Human | 10 | 26 |
| Rat | 32 | 8.5 |
| Mouse | 23 | 6.2 |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dosing |
| IV Clearance | 53 mL/min/kg | 1 mg/kg IV |
| Cmax | 317 ng/mL (~1 µM) | 5 mg/kg PO |
| t1/2 | 2.5 hours | 5 mg/kg PO |
| Brain/Plasma Ratio | 1.2 | 5 mg/kg PO |
Table 4: Plasma and Brain Concentrations of this compound in Mice Following Oral Administration (10 mg/kg)
| Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/mL) |
| 0.25 | 2193 ± 479 | 2115 ± 585 |
| 0.5 | 1967 ± 250 | 2106 ± 487 |
| 1 | 1283 ± 150 | 1373 ± 204 |
| 2 | 508 ± 244 | 450 ± 156 |
Signaling Pathways of GPR139 Activation
This compound activates GPR139, which has been shown to couple to multiple G protein families, primarily Gq/11 and Gi/o. This dual coupling allows for the modulation of distinct downstream signaling cascades. The activation of Gq/11 leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The Gi/o pathway activation typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. However, in some cellular contexts, GPR139 stimulation has been observed to increase cAMP levels, potentially through a Gq/11-mediated mechanism influencing certain adenylyl cyclase isoforms.
Preclinical Evidence in CNS Disorder Models
Preclinical studies have begun to explore the in vivo effects of this compound, providing insights into the potential therapeutic applications of GPR139 agonism.
-
Alcohol Use Disorder: In alcohol-dependent rats exhibiting compulsive-like alcohol self-administration, systemic or direct administration of this compound into the habenula reduced alcohol intake. This effect was not observed in non-dependent rats, suggesting that GPR139 may play a role in the neuroadaptations underlying alcohol dependence.
-
Locomotor Activity: this compound induces a dose-dependent reduction in spontaneous locomotor activity in rats. This effect suggests a modulatory role of GPR139 in motor control circuits.
-
Mood and Anxiety: The compound has been evaluated in several behavioral models of anxiety, despair, and anhedonia. While it did not significantly alter behaviors in models of despair (tail suspension test) or learned helplessness, it did produce an anhedonic-like effect in the female urine sniffing test.
-
Neurotransmitter Levels: In vivo microdialysis studies in freely moving rats showed that this compound did not alter basal levels of serotonin or dopamine in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).
-
Neuronal Activation: this compound did not induce c-fos expression in the medial habenula or dorsal striatum, areas with high GPR139 expression. This suggests that acute agonism of GPR139 by this compound does not cause widespread neuronal activation in these regions under basal conditions.
Detailed Experimental Protocols
6.1. In Vitro Calcium Mobilization Assay
-
Objective: To determine the potency (EC50) of this compound in activating GPR139.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human, rat, or mouse GPR139.
-
Methodology:
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
After incubation, the dye solution is removed, and the cells are washed.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
This compound is serially diluted to various concentrations and added to the wells.
-
Fluorescence is monitored continuously to measure changes in intracellular calcium concentration.
-
The peak fluorescence response is plotted against the log concentration of this compound, and the EC50 value is calculated using a four-parameter logistic equation.
-
6.2. In Vivo Blood-Brain Barrier Penetration Study
-
Objective: To determine the brain and plasma concentrations of this compound over time.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
-
Methodology:
-
This compound is formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.
-
Animals receive a single oral administration of this compound (e.g., 10 mg/kg).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), cohorts of animals are euthanized.
-
Blood samples are collected via cardiac puncture, and plasma is separated by centrifugation.
-
Brains are rapidly removed and homogenized.
-
Plasma and brain homogenate samples are deproteinized (e.g., with acetonitrile).
-
The concentrations of this compound in the samples are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The brain-to-plasma concentration ratio is calculated at each time point.
-
6.3. c-fos Expression Analysis
-
Objective: To assess in vivo neuronal activation in specific brain regions following this compound administration.
-
Animal Model: Male C57BL/6 mice.
-
Methodology:
-
Animals are administered this compound (e.g., 10 or 30 mg/kg, p.o.) or vehicle. A positive control, such as amphetamine (2 mg/kg, i.p.), is also used.
-
After a set time (e.g., 1 hour), animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brains are extracted, post-fixed, and cryoprotected.
-
Coronal sections containing the brain regions of interest (e.g., medial habenula, dorsal striatum) are cut on a cryostat.
-
Immunohistochemistry is performed on the sections using a primary antibody against the c-fos protein and an appropriate secondary antibody conjugated to a reporter enzyme or fluorophore.
-
The sections are imaged using a microscope, and the number of c-fos-positive cells in the regions of interest is quantified.
-
Conclusion
This compound is a well-characterized GPR139 agonist that serves as an invaluable tool for investigating the role of this orphan receptor in the CNS. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, makes it suitable for in vivo studies. Preclinical data suggest that GPR139 agonism may have therapeutic potential in treating alcohol use disorder and modulating behaviors related to motivation and reward. Further research is warranted to fully elucidate the physiological and pathophysiological roles of GPR139 and to explore the full therapeutic potential of selective agonists like this compound in a broader range of neurological and psychiatric disorders.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-63533054: A Technical Guide to its Selectivity Profile and Core Functional Assays
Introduction
JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the G-protein coupled receptor 139 (GPR139).[1][2][3] This receptor is expressed almost exclusively in the central nervous system, with high concentrations in the habenula and septum, suggesting a significant role in neuromodulation.[4][5] The endogenous ligands for GPR139 are the essential amino acids L-tryptophan and L-phenylalanine. This compound was developed as a surrogate agonist to probe the physiological functions of GPR139. Due to its ability to cross the blood-brain barrier, it serves as a critical tool for in vivo studies. This guide provides an in-depth overview of the selectivity profile of this compound, detailed protocols for the key experiments used in its characterization, and visualizations of its signaling pathways and experimental workflows.
Quantitative Selectivity and Potency Profile
This compound demonstrates high potency and selectivity for the GPR139 receptor across multiple species. Its activity is most pronounced at the human ortholog, with slightly lower potency at the rat and mouse receptors.
Table 1: In Vitro Agonist Potency (EC₅₀) of this compound
| Species | Assay Type | EC₅₀ (nM) | Reference(s) |
| Human | Calcium Mobilization | 16 | |
| Human | GTPγS Binding | 17 | |
| Rat | Calcium Mobilization | 63 | |
| Mouse | Calcium Mobilization | 28 |
Table 2: Radioligand Binding Affinity (Kd) of [³H]this compound
| Species | Kd (nM) | Bmax (pmol/mg protein) | Reference(s) |
| Human | 10 | 26 | |
| Rat | 32 | 8.5 | |
| Mouse | 23 | 6.2 |
Off-Target Selectivity
This compound has been profiled against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, demonstrating a high degree of selectivity for GPR139. Notably, it shows no significant activity at its closest structural homolog, GPR142. In a screening panel of 50 distinct targets, this compound was confirmed to be a selective GPR139 agonist.
GPR139 Signaling Pathway
Activation of GPR139 by an agonist like this compound initiates downstream signaling cascades through the coupling of heterotrimeric G-proteins. The receptor primarily signals through the Gαq/11 and Gαi/o pathways.
Experimental Protocols
The characterization of this compound relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for these core experiments.
Radioligand Binding Assay
This assay quantifies the affinity (Kd) of a radiolabeled ligand, [³H]this compound, for the GPR139 receptor and the receptor density (Bmax) in a given tissue or cell preparation.
Workflow Diagram:
Detailed Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing the GPR139 receptor are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Procedure (Saturation Binding):
-
The assay is performed in a 96-well plate format with a final volume of 200 µL.
-
Total Binding: Cell membranes (typically 10-20 µg of protein) are incubated with increasing concentrations of [³H]this compound.
-
Non-Specific Binding (NSB): A parallel set of wells is prepared, including a high concentration (e.g., 10 µM) of unlabeled this compound to saturate all specific binding sites.
-
The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Filters are washed multiple times with an ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and the trapped radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
The specific binding data is then plotted against the concentration of [³H]this compound and analyzed using non-linear regression (one-site binding model) to determine the Kd and Bmax values.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 signaling pathway by a GPR139 agonist.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing GPR139 are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured overnight to form a confluent monolayer.
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a commercial kit like the FLIPR Calcium Assay Kit) for approximately 45-60 minutes at 37°C.
-
The buffer often contains probenecid, an anion-exchange transport inhibitor, to prevent the leakage of the dye from the cells.
-
-
FLIPR Assay:
-
The plate is placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken for a short period (e.g., 10-20 seconds).
-
The instrument's integrated fluidics system then adds a specific concentration of this compound to the wells.
-
Fluorescence is monitored kinetically for 1-3 minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
These response values are plotted against the logarithm of the agonist concentration.
-
The resulting dose-response curve is fitted with a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of agonist that produces 50% of the maximal response.
-
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins upon receptor stimulation. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit after it dissociates from the receptor.
Workflow Diagram:
References
- 1. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
JNJ-63533054 blood-brain barrier permeability
An In-depth Technical Guide to the Blood-Brain Barrier Permeability of JNJ-63533054
Introduction
This compound is a potent, selective, and orally bioavailable small molecule agonist for the G protein-coupled receptor 139 (GPR139).[1] GPR139 is an orphan receptor with high expression in the central nervous system, particularly in the habenula and septum.[1][2] The endogenous ligands for GPR139 are believed to be the essential amino acids L-tryptophan and L-phenylalanine.[2] Given its localization within the brain, the ability of any GPR139-targeting compound to cross the blood-brain barrier (BBB) is critical for its therapeutic potential in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the BBB permeability of this compound, summarizing key quantitative data and experimental protocols.
Quantitative Data on Blood-Brain Barrier Permeability
This compound has been demonstrated to effectively cross the blood-brain barrier in multiple preclinical species. The following tables summarize the pharmacokinetic data related to its central nervous system distribution.
Table 1: Brain and Plasma Concentrations of this compound in Male C57BL/6 Mice Following Oral Administration (10 mg/kg)
| Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/mL) | Brain-to-Plasma Ratio |
| 0.25 | 2193 ± 479 | 2115 ± 585 | 0.96 |
| 0.5 | 1967 ± 250 | 2106 ± 487 | 1.07 |
| 1 | 1283 ± 150 | 1373 ± 204 | 1.07 |
| 2 | 508 ± 244 | 450 ± 156 | 0.89 |
| 4 | 114 ± 40 | 102 ± 33 | 0.89 |
| 8 | 20 ± 9 | 16 ± 5 | 0.80 |
| Data are presented as mean ± SD (n=3). |
Table 2: Brain and Plasma Concentrations of this compound in Male Sprague-Dawley Rats Following Oral Administration (10 mg/kg)
| Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/mL) | Brain-to-Plasma Ratio |
| 0.5 | 425 ± 121 | 481 ± 140 | 1.13 |
| 2 | 217 ± 56 | 262 ± 74 | 1.21 |
| 6 | 32 ± 13 | 36 ± 17 | 1.13 |
| Data are presented as mean ± SD (n=2). |
In rats, this compound demonstrates a brain-to-plasma ratio of approximately 1.2. Following a 10 mg/kg oral dose, the maximal brain exposure was approximately 6.7 μM in mice and 1.3 μM in rats. The compound is rapidly absorbed, with the highest concentrations observed at the first time point in both species.
Experimental Protocols
The assessment of this compound's BBB permeability was conducted through in vivo studies in rodents. The methodologies employed are detailed below.
In Vivo Blood-Brain Barrier Penetration Study
-
Subjects: Male C57BL/6 mice and male Sprague-Dawley rats were used for the studies. All animal studies were carried out in accordance with the Guide for the Care and Use of Laboratory Animals and approved by the local Institutional Animal Care and Use Committee.
-
Drug Formulation and Administration: For the BBB penetration studies, this compound was prepared as a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) in water. The compound was administered orally (p.o.) at a dose of 10 mg/kg.
-
Sample Collection: At various time points post-administration (0.25, 0.5, 1, 2, 4, and 8 hours for mice; 0.5, 2, and 6 hours for rats), animals were euthanized. Blood samples were collected via cardiac puncture, and brains were removed.
-
Sample Analysis: Brains were homogenized. Blood samples were deproteinized using acetonitrile. The concentrations of this compound in the brain homogenates and deproteinized plasma were determined using liquid chromatography/tandem mass spectrometry (LC-MS/MS).
Visualizations
Signaling Pathway of GPR139
This compound acts as an agonist at the GPR139 receptor. GPR139 is known to couple to both Gq/11 and Gi/o G-protein families, initiating downstream signaling cascades.
Caption: GPR139 signaling activated by this compound.
Experimental Workflow for In Vivo BBB Permeability Assessment
The following diagram illustrates the workflow for determining the brain penetration of this compound in rodent models.
Caption: Workflow of the in vivo BBB permeability study.
Logical Relationship of this compound Properties and Effects
This diagram outlines the logical connection between the molecular properties of this compound and its observed in vivo pharmacological effects.
Caption: this compound properties leading to CNS effects.
Conclusion
The available preclinical data robustly demonstrate that this compound is a brain-penetrant compound. Following oral administration, it achieves significant concentrations in the central nervous system of both mice and rats, with brain-to-plasma ratios near or slightly above unity. This efficient BBB permeability, combined with its potency and selectivity as a GPR139 agonist, makes this compound a valuable tool for investigating the central functions of the GPR139 receptor and a promising candidate for the development of therapeutics targeting CNS disorders.
References
A Preclinical Pharmacokinetic Profile of JNJ-63533054: An In-Depth Technical Guide
JNJ-63533054 is a potent, selective, and orally active agonist for the G-protein coupled receptor 139 (GPR139).[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key data from rodent models. The information is intended for researchers, scientists, and professionals involved in drug development.
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been evaluated in preclinical studies, demonstrating its potential for in vivo applications. The compound is orally bioavailable and can penetrate the blood-brain barrier.[2][3]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax | 317 ng/mL (~1 µM) | - |
| t½ | 2.5 hours | - |
| Clearance | 53 mL/min/kg | - |
| Brain/Plasma Ratio | 1.2 | - |
| Data sourced from MedchemExpress.com[1] |
Experimental Methodologies
A summary of the experimental protocols used in the preclinical evaluation of this compound is provided below.
Blood-Brain Barrier Penetration Studies:
-
Animal Models: Male C57BL/6 mice and male Sprague-Dawley rats were utilized.
-
Dosing: A single oral dose of 10 mg/kg of this compound was administered.
-
Formulation: For mouse studies, this compound was solubilized in 0.5% hydroxypropyl methylcellulose (HPMC) in water. For rat studies, it was administered as a suspension in 0.5% HPMC in water.
-
Sample Collection: Blood and brain samples were collected at various time points post-administration (mice: 0.25, 0.5, 1, 2, 4, and 8 hours; rats: 0.5, 2, and 6 hours).
-
Analytical Method: Brain homogenates and deproteinized blood samples were analyzed using liquid chromatography/tandem mass spectrometry (LC/MS-MS).
Behavioral and Neurochemical Studies:
-
Animal Models: Adult male mice (C57BL/6) and adult male rats (Sprague-Dawley or Wistar-Kyoto) were used.
-
Dosing and Formulation:
-
For mouse behavioral studies, this compound was administered orally as a suspension in 0.5% HPMC.
-
For rat behavioral and neurochemistry studies, this compound was given orally as a suspension in 0.5% HPMC.
-
-
Assessments:
-
c-fos expression was examined in the habenula and dorsal striatum to assess neuronal activation.
-
In vivo microdialysis was performed in freely moving rats to measure serotonin and dopamine levels in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).
-
Behavioral models of anxiety, despair, and anhedonia were employed.
-
Visualizations
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the GPR139 receptor. GPR139 is known to signal through Gq/11 proteins, leading to the activation of downstream effector pathways.
Caption: GPR139 signaling pathway activated by this compound.
Experimental Workflow for Preclinical Pharmacokinetic Analysis
The following diagram illustrates the general workflow for conducting preclinical pharmacokinetic studies of this compound.
Caption: General experimental workflow for pharmacokinetic studies.
References
JNJ-63533054: A Comprehensive Technical Guide to its Therapeutic Potential as a GPR139 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist of the G protein-coupled receptor 139 (GPR139).[1][2][3] GPR139 is an orphan receptor with highly localized expression in the central nervous system, particularly in the habenula, striatum, and septum, suggesting its involvement in neuromodulatory processes.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and potential therapeutic applications, with a focus on quantitative data, experimental methodologies, and signaling pathway visualizations.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by activating GPR139, which has been shown to couple to multiple G protein families, primarily Gq/11 and to a lesser extent, Gi/o. Activation of the Gq/11 pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels, a hallmark of GPR139 activation that has been consistently observed in response to this compound in various cell-based assays.
Furthermore, GPR139 activation can influence cyclic adenosine monophosphate (cAMP) levels. While the primary Gq/11 pathway is not directly linked to cAMP modulation, the receptor's ability to also couple to Gi/o suggests a potential for inhibiting adenylyl cyclase and decreasing cAMP production. Interestingly, some studies have reported a stimulation of cAMP production, indicating the complexity of GPR139 signaling which may be cell-type dependent.
GPR139 signaling has also been shown to functionally oppose the effects of the µ-opioid receptor (MOR). This is achieved through the Gq/11-mediated pathway which can counteract the Gi/o-mediated signaling of MOR at the level of downstream effectors like G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Species | Parameter | Value | Reference |
| Calcium Mobilization | Human | EC₅₀ | 16 nM | |
| GTPγS Binding | Human | EC₅₀ | ~16 nM | |
| ERK Phosphorylation | CHO-GPR139 cells | EC₅₀ | Potent (not specified) | |
| Radioligand Binding | Human | Kᵢ | 10 nM | |
| Radioligand Binding | Rat | Kᵢ | 32 nM | |
| Radioligand Binding | Mouse | Kᵢ | 23 nM | |
| Saturation Binding | Human | Bₘₐₓ | 26 pmol/mg protein | |
| Saturation Binding | Rat | Bₘₐₓ | 8.5 pmol/mg protein | |
| Saturation Binding | Mouse | Bₘₐₓ | 6.2 pmol/mg protein |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Route | Dose | Cₘₐₓ | t₁/₂ | IV Clearance | Brain/Plasma Ratio | Reference |
| Oral | 5 mg/kg | 317 ng/mL | 2.5 h | - | 1.2 | |
| Intravenous | 1 mg/kg | - | - | 53 mL/min/kg | - |
Experimental Protocols
In Vitro Assays
Calcium Mobilization Assay This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: HEK293 cells stably expressing human GPR139 are cultured in appropriate media and seeded into 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Addition: this compound is serially diluted and added to the wells.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The increase in fluorescence, indicative of calcium mobilization, is plotted against the compound concentration to determine the EC₅₀ value.
GTPγS Binding Assay This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
-
Membrane Preparation: Membranes from cells expressing GPR139 are prepared by homogenization and centrifugation.
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Incubation: The reaction is incubated at 30°C for a defined period.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration to determine the EC₅₀ value.
In Vivo Studies
Locomotor Activity in Rats This study assesses the effect of this compound on spontaneous movement.
-
Animals: Male Sprague Dawley rats are used.
-
Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas).
-
Dosing: this compound is administered orally at various doses (e.g., 3, 10, 30 mg/kg). A vehicle control group is included.
-
Data Collection: Locomotor activity is recorded for a specified period (e.g., 60 minutes) using an automated activity monitoring system that tracks beam breaks.
-
Data Analysis: The total distance traveled or the number of beam breaks is compared between the treatment and control groups.
Alcohol Self-Administration in Rats This model evaluates the effect of this compound on alcohol-seeking behavior in alcohol-dependent rats.
-
Induction of Dependence: Rats are made dependent on alcohol using chronic intermittent ethanol vapor exposure.
-
Operant Conditioning: Rats are trained to self-administer alcohol by pressing a lever in an operant chamber.
-
Treatment: this compound is administered systemically (e.g., orally) or directly into specific brain regions (e.g., habenula).
-
Behavioral Testing: The number of lever presses for alcohol is recorded during test sessions.
-
Data Analysis: Alcohol self-administration is compared between this compound-treated and vehicle-treated rats.
Potential Therapeutic Applications
The preclinical data for this compound suggest several potential therapeutic applications, primarily in the realm of neuropsychiatric disorders.
-
Alcohol Use Disorder (AUD): The most robust evidence for the therapeutic potential of this compound is in the treatment of AUD. Studies in alcohol-dependent rats have shown that this compound can reduce compulsive-like alcohol self-administration. This effect appears to be mediated by the activation of GPR139 in the habenula, a brain region critically involved in addiction and withdrawal. This compound has also been shown to alleviate withdrawal-induced hyperalgesia.
-
Other Substance Use Disorders: The functional antagonism of the µ-opioid receptor by GPR139 signaling suggests that this compound could have therapeutic potential in opioid use disorder by modulating opioid-related behaviors.
-
Schizophrenia: While there are no direct studies of this compound in models of schizophrenia, another GPR139 agonist, TAK-041, has been investigated in clinical trials for the negative symptoms of schizophrenia. This suggests that GPR139 is a target of interest for this indication.
-
Movement Disorders: The expression of GPR139 in the striatum and the observation that this compound reduces locomotor activity in rats suggest a potential role for GPR139 modulators in movement disorders.
Clinical Development
To date, there is no publicly available information on clinical trials specifically for this compound. The development of other GPR139 agonists, such as TAK-041, indicates that this receptor is a viable target for clinical investigation in neuropsychiatric disorders.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead for the treatment of various central nervous system disorders, most notably alcohol use disorder. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and efficacy in preclinical models provide a strong rationale for further investigation. Future research should focus on elucidating the full therapeutic potential of this compound and the broader role of GPR139 in brain function and disease.
References
- 1. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
GPR139 Signaling Pathways Activated by JNJ-63533054: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways activated by the potent and selective GPR139 agonist, JNJ-63533054. GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, making it a compelling target for neuropsychiatric drug discovery. This compound has emerged as a critical tool for elucidating the physiological roles of this receptor. This document details the quantitative pharmacology of this compound, the experimental protocols used to characterize its activity, and the downstream signaling cascades it initiates upon binding to GPR139.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity at GPR139 across different species and experimental platforms.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Species | Cell Line | Parameter | Value | Reference(s) |
| Calcium Mobilization | Human | HEK293 | EC50 | 16 nM | [1][2][3][4][5] |
| Rat | HEK293 | EC50 | 63 nM | ||
| Mouse | HEK293 | EC50 | 28 nM | ||
| Zebrafish | - | EC50 | 3.91 nM | ||
| GTPγS Binding | Human | HEK293 | EC50 | 17 nM |
Table 2: Binding Affinity of this compound for GPR139
| Ligand | Species | Parameter | Value | Reference(s) |
| [3H] this compound | Human | Kd | 10 nM | |
| Rat | Kd | 32 nM | ||
| Mouse | Kd | 23 nM |
Table 3: In Vivo Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference(s) |
| Intravenous Clearance | 53 mL/min/kg | |
| Cmax (5 mg/kg, p.o.) | 317 ng/mL (~1 µM) | |
| t1/2 (5 mg/kg, p.o.) | 2.5 hours | |
| Brain to Plasma Ratio (b/p) | 1.2 |
Core Signaling Pathways
This compound activation of GPR139 primarily initiates signaling through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. There is also evidence for GPR139 coupling to the Gi/o family of G proteins and modulation of cyclic adenosine monophosphate (cAMP) levels.
Gq/11-Mediated Calcium Mobilization
The canonical signaling pathway activated by this compound involves the coupling of GPR139 to Gq/11 proteins. This interaction stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a hallmark of GPR139 activation by this compound and is the basis for the widely used calcium mobilization assays.
Gi/o Coupling and cAMP Modulation
In addition to the primary Gq/11 pathway, studies have shown that GPR139 can also couple to Gi/o proteins. This coupling can lead to the inhibition of adenylyl cyclase, which would decrease intracellular cAMP levels. However, some studies have reported a paradoxical increase in cAMP production following GPR139 activation by this compound, particularly in the presence of an adenylyl cyclase activator like forskolin. This suggests a more complex regulatory mechanism, potentially involving crosstalk between the Gq/11 and other signaling pathways that can indirectly influence adenylyl cyclase activity.
References
- 1. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Mobilization Assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for JNJ-63533054 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNJ-63533054, a selective GPR139 agonist, in rodent models for preclinical research. The protocols outlined below are based on established methodologies from published studies and are intended to serve as a detailed guide for in vivo characterization of this compound.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: Selective agonist for the G-protein coupled receptor 139 (GPR139)[1][2]. The signal transduction is believed to occur through the Gq/11 pathway, leading to calcium mobilization[3][4].
-
Key Features: Orally bioavailable and brain penetrant[3]. It has shown efficacy in rodent models related to neuropsychiatric and substance use disorders.
Data Presentation: Dosage and Administration in Rodent Studies
The following table summarizes the dosages and administration routes for this compound in various rodent studies.
| Species | Study Type | Dosage | Route of Administration | Vehicle | Reference |
| Mouse | Behavioral Studies | 10 mg/kg | Oral (p.o.) | 0.5% HPMC | |
| Blood-Brain Barrier Penetration | 10 mg/kg | Oral (p.o.) | 0.5% HPMC in water | ||
| c-fos Expression | 10 and 30 mg/kg | Oral (p.o.) | 0.5% HPMC in water | ||
| Rat | Behavioral Studies | 3, 10, 30 mg/kg | Oral (p.o.) | 0.5% HPMC | |
| Blood-Brain Barrier Penetration | 10 mg/kg | Oral (p.o.) | 0.5% HPMC in water | ||
| Neurochemistry (Microdialysis) | 10 mg/kg | Oral (p.o.) | 0.5% HPMC in water | ||
| Alcohol Self-Administration | Not specified | Systemic | Not specified |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
0.5% Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Weighing scale
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose and dosing volume (e.g., 10 mL/kg for mice, 3 mL/kg for rats).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare the vehicle: Prepare a 0.5% HPMC solution in sterile water.
-
Create the suspension:
-
Add the weighed this compound powder to a conical tube.
-
Add a small volume of the 0.5% HPMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
-
Storage: It is recommended to prepare the suspension fresh on the day of the experiment. If short-term storage is necessary, keep it at 4°C and ensure it is thoroughly re-suspended before administration.
Oral Administration to Rodents (Gavage)
This protocol details the procedure for safe and effective oral administration of this compound to mice and rats.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (flexible or rigid)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize the animals to handling for several days before the experiment to reduce stress.
-
Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the suspension to be administered.
-
Restraint:
-
Mice: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Rats: Securely hold the rat, ensuring its head and body are in a straight line.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
-
Compound Administration: Once the needle is correctly positioned, slowly administer the this compound suspension.
-
Post-Administration Monitoring: After administration, return the animal to its home cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound acts as an agonist at the GPR139 receptor, which is coupled to the Gq/11 signaling pathway. This activation leads to the mobilization of intracellular calcium.
Caption: Signaling pathway of this compound via the GPR139 receptor.
Experimental Workflow for a Rodent Behavioral Study
The following diagram outlines a typical workflow for conducting a behavioral study in rodents using this compound.
Caption: General workflow for a rodent behavioral study with this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of JNJ-63533054
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and oral administration of JNJ-63533054, a potent and selective agonist of the G protein-coupled receptor 139 (GPR139). This document is intended to guide researchers in preclinical studies involving this compound.
Compound Information
This compound is an orally bioavailable and brain-penetrant small molecule that serves as a valuable tool for investigating the in vivo functions of the GPR139 receptor.[1][2] Its chemical and pharmacological properties are summarized below.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Formal Name | 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-benzamide | [3] |
| Molecular Formula | C₁₇H₁₇ClN₂O₂ | [3] |
| Molecular Weight | 316.78 g/mol | [4] |
| CAS Number | 1802326-66-4 | |
| Mechanism of Action | GPR139 Agonist | |
| In Vitro Potency (EC₅₀) | ~16 nM (human GPR139) | |
| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 5 mg/mL |
GPR139 Signaling Pathway
This compound exerts its effects by activating GPR139, an orphan receptor highly expressed in the brain, particularly in the habenula. The primary signal transduction pathway for GPR139 involves coupling to Gq/11 proteins, leading to calcium mobilization. Some studies also suggest a potential for coupling to Gi/o proteins.
Caption: GPR139 signaling cascade initiated by this compound.
Protocols for Oral Administration
Preparation of Oral Suspension
For in vivo studies in rodents, this compound is typically administered as a suspension. The most commonly cited vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) in water.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Appropriate glassware (beakers, graduated cylinders)
-
Analytical balance
Protocol:
-
Prepare the Vehicle:
-
Weigh the required amount of HPMC to make a 0.5% (w/v) solution in water.
-
Gradually add the HPMC to the water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the HPMC is fully dissolved and the solution is clear.
-
-
Prepare the Suspension:
-
Weigh the desired amount of this compound based on the target dose and dosing volume.
-
If necessary, gently grind the this compound powder in a mortar and pestle to ensure a fine, uniform particle size.
-
Add a small amount of the 0.5% HPMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is achieved.
-
For example, to prepare a 1 mg/mL suspension for a 10 mL/kg dosing volume, dissolve 10 mg of this compound in 10 mL of 0.5% HPMC.
-
Note: For some applications, solubilization in a mixture of DMSO, PEG300, Tween-80, and saline has also been reported. However, for oral gavage in preclinical models, a suspension in HPMC is well-documented.
Experimental Workflow for Pharmacokinetic Studies
The following workflow outlines a typical pharmacokinetic study in rodents following oral administration of this compound.
Caption: Workflow for a typical preclinical pharmacokinetic study.
In Vivo Data
Oral administration of this compound has been shown to result in good bioavailability and brain penetration in rodents.
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Value | Species | Dose (p.o.) | Reference |
| Cₘₐₓ | 317 ng/mL (~1 µM) | Rat | 5 mg/kg | |
| t₁/₂ | 2.5 hours | Rat | 5 mg/kg | |
| Brain/Plasma Ratio | 1.2 | Rat | 5 mg/kg |
Table 3: Reported Dosing for In Vivo Studies
| Species | Dose Range (p.o.) | Vehicle | Dosing Volume | Study Type | Reference |
| Mouse | 10 - 30 mg/kg | 0.5% HPMC in water | 10 mL/kg | c-fos expression, behavioral | |
| Rat | 3 - 30 mg/kg | 0.5% HPMC in water | 1 - 3 mL/kg | Locomotor activity, neurochemistry |
Key Experimental Protocols
Blood-Brain Barrier Penetration Study
Objective: To determine the concentration of this compound in the brain and plasma over time after oral administration.
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
Protocol:
-
Administer this compound orally at the desired dose (e.g., 10 mg/kg).
-
At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8 hours for mice; 0.5, 2, 6 hours for rats), euthanize the animals.
-
Collect blood via cardiac puncture.
-
Deproteinize blood samples by diluting 1:4 with acetonitrile and mixing vigorously.
-
Perfuse the animals transcardially with saline and remove the brains.
-
Homogenize the brain tissue.
-
Analyze the plasma and brain homogenates for this compound concentration using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
c-fos Expression Study
Objective: To assess the in vivo activity of this compound in specific brain regions by measuring the induction of the immediate-early gene c-fos.
Animals: Male C57BL/6 mice.
Protocol:
-
Orally administer this compound (e.g., 10 or 30 mg/kg) or vehicle (0.5% HPMC). A positive control such as amphetamine (2 mg/kg, i.p.) can be included.
-
One hour after dosing, sacrifice the animals and perfuse them transcardially with 4% paraformaldehyde (PFA).
-
Remove the brains and post-fix them in 4% PFA overnight.
-
Wash the brains with phosphate buffer.
-
Section the brains and perform immunohistochemistry for c-fos protein.
-
Quantify c-fos positive cells in the brain regions of interest (e.g., medial habenula, dorsal striatum).
Conclusion
This compound is a well-characterized GPR139 agonist with demonstrated oral bioavailability and central nervous system penetration, making it a suitable tool for in vivo research. The provided protocols for formulation and experimental design offer a foundation for researchers to explore the physiological and potential therapeutic roles of GPR139 activation.
References
- 1. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
JNJ-63533054 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility, solution preparation, and experimental applications of JNJ-63533054, a potent and selective agonist of the G protein-coupled receptor 139 (GPR139).
Overview of this compound
This compound is a synthetic organic small molecule that acts as a selective agonist for GPR139, an orphan receptor primarily expressed in the central nervous system, particularly in the habenula and striatum.[][2][3] It is a valuable tool for investigating the physiological roles of GPR139. The compound is orally bioavailable and capable of crossing the blood-brain barrier, making it suitable for both in vitro and in vivo studies.[4][5]
Chemical Properties:
-
Molecular Formula: C₁₇H₁₇ClN₂O₂
-
Molecular Weight: 316.78 g/mol
-
CAS Number: 1802326-66-4
Solubility Data
The solubility of this compound varies across different solvents. It exhibits high solubility in organic solvents like DMSO and DMF, but is practically insoluble in water. For in vivo applications, specific formulations are required to achieve stable solutions or suspensions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | 63 | 198.87 | |
| ≥ 50 | ≥ 157.84 | ||
| 31.68 | 100 | ||
| 30 | ~94.7 | ||
| DMF | 30 | ~94.7 | |
| Ethanol | 6.34 | 20 | |
| 5 | ~15.8 | ||
| Water | < 0.1 | Insoluble |
Table 2: Formulations for In Vivo Studies
| Vehicle Composition | Concentration (mg/mL) | Application | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | General in vivo | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | General in vivo | |
| 0.5% Hydroxypropyl methylcellulose (HPMC) in water | 1 - 10 | Oral Dosing (Suspension) |
Protocols for Solution and Suspension Preparation
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (In Vitro)
This protocol describes the preparation of a concentrated stock solution in DMSO, which can be further diluted in aqueous buffers or cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of powder).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If precipitation or incomplete dissolution is observed, gently warm the tube to 37°C and/or sonicate in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.
Note: Hygroscopic DMSO can significantly impact solubility; always use fresh, high-quality DMSO.
Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Administration
This protocol provides a method for creating a vehicle-based solution for systemic administration in animal models.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly by vortexing. This results in a 10% DMSO concentration.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear and homogenous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. The final concentration of this compound will be 2.5 mg/mL. The solution should be clear.
Protocol 3: Preparation of an Oral Suspension
For oral gavage studies, this compound can be administered as a suspension.
Materials:
-
This compound powder
-
0.5% Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Mortar and pestle or homogenizer
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% HPMC vehicle by dissolving HPMC in sterile water.
-
Add a small amount of the HPMC vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining volume of the HPMC vehicle while continuously mixing or homogenizing to ensure a uniform suspension.
-
Prepare the suspension fresh on the day of the experiment and keep it under constant agitation to prevent settling.
Experimental Applications and Signaling Pathways
This compound is a selective agonist for GPR139. Its activation of the receptor has been shown to primarily initiate signaling through the Gαq/11 pathway, leading to downstream cellular responses.
GPR139 Signaling Pathway
Activation of GPR139 by this compound leads to the dissociation of the Gαq/11 subunit from the Gβγ complex. Gαq/11, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic calcium is a key measurable outcome of GPR139 activation. While GPR139 can also couple to Gαi/o, the Gαq/11 pathway is considered its primary transducer.
Caption: GPR139 signaling cascade initiated by this compound.
Experimental Workflow: Calcium Mobilization Assay
A common application for this compound is to measure the increase in intracellular calcium in cells expressing GPR139.
References
- 2. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for JNJ-63533054 in Murine Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing JNJ-63533054, a potent and selective GPR139 agonist, in a variety of behavioral assays in mice. This compound is an orally bioavailable compound that readily crosses the blood-brain barrier, making it a valuable tool for investigating the role of the GPR139 receptor in the central nervous system.[1][2][3] The GPR139 receptor, an orphan G protein-coupled receptor, is highly expressed in the medial habenula and septum and is activated by the essential amino acids L-tryptophan and L-phenylalanine.[4]
Compound Details
| Compound Name | This compound |
| Mechanism of Action | Selective GPR139 agonist[1] |
| Chemical Name | 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide |
| Key Features | Orally bioavailable and brain penetrant |
GPR139 Signaling Pathway
This compound activates the GPR139 receptor, which is known to signal through multiple G protein pathways. The primary pathway involves the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Additionally, GPR139 can also couple to the Gi/o pathway, which inhibits adenylyl cyclase and modulates ion channel activity.
Caption: Simplified GPR139 signaling pathway upon activation by this compound.
Experimental Workflow for Behavioral Assays
The following diagram outlines a general workflow for conducting behavioral assays in mice with this compound.
Caption: General experimental workflow for murine behavioral assays with this compound.
Quantitative Data Summary
The following tables summarize the quantitative findings from key behavioral assays involving this compound in mice.
Table 1: Effect of this compound on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (Counts/hr) |
| Vehicle | - | ~1500 |
| This compound | 3 | ~1200 |
| This compound | 10 | ~800 |
| This compound | 30 | ~500 |
Note: Data is estimated from graphical representation in Shoblock et al., 2019 and shows a dose-dependent reduction in the first hour.
Table 2: Effect of this compound on Female Urine Sniffing Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Time Sniffing Urine (s) | Time Sniffing Water (s) |
| Vehicle | - | ~18 | ~5 |
| This compound | 10 | ~8 | ~5 |
Note: Data is estimated from graphical representation in Shoblock et al., 2019. This compound significantly decreased the time spent sniffing female urine.
Table 3: Effect of this compound on Marble Burying Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Number of Marbles Buried |
| Vehicle | - | ~12 |
| This compound | 10 | ~8 |
Note: Data is estimated from graphical representation in Shoblock et al., 2019. This compound produced a small anxiolytic-like effect.
Detailed Experimental Protocols
Locomotor Activity Test
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Apparatus:
-
Clear acrylic plastic boxes (e.g., 40 cm L x 40 cm W x 30 cm H) equipped with infrared photocell beams.
-
Activity monitoring system for automated data collection.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 3-30 mg/kg). For oral administration in mice, a volume of 10 ml/kg is commonly used.
-
Testing: Immediately after administration, place the mouse in the center of the locomotor activity chamber.
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes).
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks in specified time bins. Compare the results between treatment groups using appropriate statistical tests (e.g., ANOVA).
Female Urine Sniffing Test
Objective: To evaluate the effect of this compound on reward-seeking and anhedonia-like behavior.
Apparatus:
-
Standard mouse cages.
-
Cotton-tipped applicators.
-
Freshly collected urine from female mice in estrus.
-
Water (as a control).
Procedure:
-
Habituation: Habituate male mice to the testing cage and to a cotton swab with no scent for at least 30 minutes.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle.
-
Testing: 30 minutes after administration, introduce two new cotton swabs into the cage simultaneously: one dipped in fresh female urine and the other in water.
-
Data Collection: For a duration of 3 minutes, a blind observer should record the cumulative time the mouse spends sniffing each cotton swab.
-
Data Analysis: Compare the time spent sniffing the urine-scented swab versus the water-scented swab within and between treatment groups using appropriate statistical tests (e.g., two-way ANOVA).
Marble Burying Test
Objective: To assess the anxiolytic-like or anti-compulsive effects of this compound.
Apparatus:
-
Standard mouse cages (e.g., 26 cm x 20 cm x 14 cm).
-
Clean bedding (e.g., corncob or sawdust), approximately 5 cm deep.
-
20-25 glass marbles (approximately 1.5 cm in diameter).
Procedure:
-
Cage Preparation: Place the clean bedding in the cage and level the surface. Evenly space the marbles on top of the bedding.
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle.
-
Testing: 30 minutes after administration, place a single mouse in the prepared cage.
-
Data Collection: After a 30-minute session, remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of buried marbles between the treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).
Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (with walls), elevated from the floor (e.g., 50 cm).
-
A video camera mounted above the maze for recording.
-
Automated tracking software for data analysis.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle at the desired dose.
-
Testing: After the appropriate pre-treatment time (e.g., 30 minutes), place the mouse in the center of the maze, facing an open arm.
-
Data Collection: Allow the mouse to explore the maze for 5 minutes. Record the session using the overhead camera.
-
Data Analysis: Use the tracking software to analyze the time spent in the open arms versus the closed arms, the number of entries into each arm, and the total distance traveled. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect. Compare the results between treatment groups using appropriate statistical tests.
Tail Suspension Test
Objective: To screen for potential antidepressant-like effects of this compound.
Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended.
-
Adhesive tape.
-
A camera for recording the session.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle at the desired dose.
-
Suspension: After the pre-treatment time, suspend the mouse by its tail from the bar using adhesive tape. The mouse should be positioned so that it cannot touch any surfaces.
-
Data Collection: Record the behavior of the mouse for a 6-minute period. The primary measure is the duration of immobility.
-
Data Analysis: Score the duration of immobility, defined as the absence of any movement except for respiration. A decrease in immobility time is indicative of an antidepressant-like effect. Compare the results between treatment groups using appropriate statistical tests.
References
Application Notes and Protocols for JNJ-63533054 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of JNJ-63533054, a potent and selective agonist for the G-protein coupled receptor 139 (GPR139).[1][2] The following sections detail the mechanism of action, summarize key quantitative data, and provide step-by-step experimental protocols and visualizations for researchers in drug development and related fields.
Mechanism of Action
This compound acts as an agonist at the GPR139 receptor.[3] GPR139 is an orphan GPCR highly expressed in the brain, particularly in the habenula and striatum. The primary signal transduction pathway for GPR139 involves coupling to Gq/11 proteins. Activation of the Gq/11 pathway by an agonist like this compound leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This calcium mobilization is a key indicator of receptor activation and is the basis for the primary functional assay described below. Additionally, GPR139 signaling can influence cyclic adenosine monophosphate (cAMP) production and inhibit G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Data Presentation
The following tables summarize the in vitro potency of this compound on GPR139 across different species and assay formats.
Table 1: Potency of this compound in Calcium Mobilization Assays
| Species | Receptor | Assay Format | EC50 (nM) | Cell Line | Reference |
| Human | hGPR139 | Calcium Mobilization (FLIPR) | 16 | HEK293 | |
| Rat | rGPR139 | Calcium Mobilization (FLIPR) | 63 | HEK293 | |
| Mouse | mGPR139 | Calcium Mobilization (FLIPR) | 28 | HEK293 | |
| Zebrafish | zGPR139 | Not Specified | 3.91 | Not Specified |
Table 2: Potency of this compound in GTPγS Binding Assays
| Species | Receptor | Assay Format | EC50 (nM) | Cell Line/System | Reference |
| Human | hGPR139 | GTPγS Binding | 17 | HEK293 Membranes |
Table 3: Radioligand Binding Affinity of [3H]this compound
| Species | Receptor | Kd (nM) | Bmax (pmol/mg protein) | Cell Line/System | Reference |
| Human | hGPR139 | 10 | 26 | HEK293 Membranes | |
| Rat | rGPR139 | 32 | 8.5 | HEK293 Membranes | |
| Mouse | mGPR139 | 23 | 6.2 | HEK293 Membranes |
Experimental Protocols
GPR139-Mediated Calcium Mobilization Assay using FLIPR
This protocol describes how to measure the activation of GPR139 by this compound by monitoring intracellular calcium mobilization in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 cells stably expressing human, rat, or mouse GPR139
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Poly-D-lysine coated, black-walled, clear-bottom 96-well or 384-well plates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)
-
This compound
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorometric Imaging Plate Reader (FLIPR)
Protocol:
-
Cell Plating:
-
The day before the assay, seed the GPR139-expressing HEK293 cells into poly-D-lysine coated 96-well or 384-well plates at a density of 20,000-50,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in the assay buffer in a separate compound plate. The final concentrations should typically range from 1 pM to 10 µM to generate a full dose-response curve.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (FLIPR Calcium Assay Kit).
-
Remove the cell culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in a 5% CO2 incubator to allow for dye loading.
-
-
FLIPR Assay:
-
Set up the FLIPR instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the this compound dilutions from the compound plate to the cell plate.
-
Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value.
-
[35S]GTPγS Binding Assay
This functional membrane-based assay measures the activation of G-proteins coupled to GPR139 upon agonist binding.
Materials:
-
Membranes prepared from HEK293 cells expressing GPR139
-
[35S]GTPγS (radioligand)
-
Non-radiolabeled GTPγS
-
GDP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Filter plates (e.g., GF/C) and vacuum filtration manifold
-
Scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, combine the GPR139-expressing cell membranes (5-20 µg protein/well), GDP (e.g., 10 µM final concentration), and varying concentrations of this compound in the assay buffer.
-
Include wells for basal binding (no agonist) and non-specific binding (with excess non-radiolabeled GTPγS, e.g., 10 µM).
-
-
Incubation:
-
Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1-0.5 nM final concentration) to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Scintillation Counting:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other values.
-
Plot the specific [35S]GTPγS binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 and Emax values.
-
Mandatory Visualization
Caption: GPR139 signaling pathway activated by this compound.
Caption: Experimental workflow for the FLIPR-based calcium mobilization assay.
Caption: Experimental workflow for the [35S]GTPγS binding assay.
References
JNJ-63533054: A Potent Agonist for Probing GPR139 Function in Brain Slices
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent, selective, and orally active agonist for the G protein-coupled receptor 139 (GPR139).[1][2] This orphan receptor is predominantly expressed in the central nervous system, with high concentrations in the habenula, septum, and striatum, making it a compelling target for neuropsychiatric and behavioral disorders.[3][4][5] this compound's ability to cross the blood-brain barrier further enhances its utility as a chemical probe for investigating the physiological roles of GPR139 in native brain circuits. This document provides detailed application notes and protocols for utilizing this compound to study GPR139 in ex vivo brain slice preparations, a critical methodology for understanding synaptic function and neuronal activity.
Pharmacological Profile of this compound
This compound exhibits high potency and selectivity for GPR139 across different species. Its pharmacological characteristics make it an excellent tool for in vitro and in vivo studies.
| Parameter | Human GPR139 | Rat GPR139 | Mouse GPR139 | Selectivity | Blood-Brain Barrier Penetration |
| EC50 (Calcium Mobilization) | 16 nM | 63 nM | 28 nM | Selective over other GPCRs, ion channels, and transporters. | Yes, Brain to Plasma Ratio (b/p) of 1.2. |
| EC50 (GTPγS Binding) | 17 nM | - | - |
GPR139 Signaling Pathway
Activation of GPR139 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gq/11 G-proteins, leading to the mobilization of intracellular calcium. Studies have also indicated a dynamic increase in cAMP levels upon GPR139 stimulation. Notably, this compound-induced GPR139 activation does not appear to engage G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol is a generalized procedure for preparing acute brain slices suitable for electrophysiology and calcium imaging. It is based on established methods and should be adapted for the specific brain region of interest.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold NMDG-based or sucrose-based cutting solution
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal in accordance with institutional animal care and use committee guidelines. Perform transcardial perfusion with ice-cold, carbogen-saturated cutting solution to clear blood and preserve tissue integrity.
-
Brain Extraction: Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.
-
Slicing: Mount the brain on the vibratome stage. Submerge the brain in the ice-cold cutting solution. Cut slices at the desired thickness (typically 250-350 µm).
-
Recovery: Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at least 60 minutes before starting experiments.
Protocol 2: Electrophysiological Recording from Brain Slices
This protocol describes how to perform whole-cell or loose-seal cell-attached recordings from neurons in brain slices to assess the effect of this compound on neuronal excitability.
Materials:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Recording electrodes (borosilicate glass)
-
Intracellular solution
-
aCSF for recording
-
This compound stock solution (in DMSO) and final dilutions in aCSF
-
Perfusion system
Procedure:
-
Slice Transfer: Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a constant flow rate.
-
Neuron Identification: Identify the brain region and individual neurons for recording using differential interference contrast (DIC) microscopy.
-
Patching: Approach a neuron with a glass recording electrode filled with intracellular solution. Apply gentle suction to form a high-resistance seal (GΩ seal) for whole-cell recording or a loose seal for cell-attached recording.
-
Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, firing frequency) for a stable period (e.g., 5-10 minutes).
-
Drug Application: Bath-apply this compound at the desired concentration (e.g., 10 µM) through the perfusion system.
-
Data Acquisition: Record changes in neuronal activity during and after drug application.
-
Washout: Perfuse the slice with drug-free aCSF to determine if the effects of this compound are reversible.
Protocol 3: Calcium Imaging in Brain Slices
This protocol outlines the procedure for monitoring intracellular calcium changes in response to GPR139 activation by this compound.
Materials:
-
Prepared acute brain slices
-
Calcium indicator dye (e.g., Fluo-4 AM, GCaMP)
-
Incubation chamber
-
Fluorescence microscope with a suitable camera
-
aCSF for recording
-
This compound stock solution and dilutions
Procedure:
-
Dye Loading: Incubate the brain slices in aCSF containing the calcium indicator dye according to the manufacturer's instructions.
-
Slice Transfer: Transfer a dye-loaded slice to the recording chamber on the microscope stage and perfuse with aCSF.
-
Baseline Imaging: Acquire baseline fluorescence images of the region of interest at a set frequency.
-
Drug Application: Bath-apply this compound and continue to acquire images.
-
Data Analysis: Measure the change in fluorescence intensity over time in individual cells or regions of interest to quantify changes in intracellular calcium.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound in brain slices.
Summary of In Vitro and In Vivo Effects
| Experimental Model | Key Findings with this compound | Reference |
| HEK293 cells expressing GPR139 | - Potent activation of calcium mobilization. - Dynamic increase in cAMP levels. - No activation of GIRK channels. | |
| Rat Brain Slices (Medial Habenula) | - Pre-treatment with this compound counteracts µ-opioid receptor-mediated inhibition of neuronal firing. | |
| Zebrafish Brain Slices (Habenula) | - Increased amplitude of calcium transients in habenula neurons. | |
| In Vivo (Rats) | - Dose-dependent reduction in locomotor activity. | |
| In Vivo (Mice) | - No effect on c-fos expression in the medial habenula or dorsal striatum. |
Conclusion
This compound is an invaluable pharmacological tool for elucidating the complex roles of GPR139 in the brain. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the impact of GPR139 activation on neuronal function at the cellular and circuit levels. The use of ex vivo brain slice preparations, in conjunction with electrophysiology and calcium imaging, will continue to be instrumental in advancing our knowledge of this intriguing orphan receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 3. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
Application Notes: JNJ-63533054 Administration in Zebrafish Models
Introduction
JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the G protein-coupled receptor 139 (GPR139).[1][2] GPR139 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, although L-tryptophan and L-phenylalanine can activate it at physiological concentrations.[3] The receptor is highly conserved across vertebrate species and is predominantly expressed in the central nervous system, with particularly high concentrations in the habenula and striatum.[4][5] Due to its specific expression in brain regions associated with mood, motivation, and anxiety, GPR139 is a promising therapeutic target for nervous system diseases, including alcohol use disorder.
Mechanism of Action: GPR139 Signaling
This compound acts as an agonist at the GPR139 receptor. Upon binding, it preferentially activates the Gq/11 signaling pathway, leading to downstream effects such as calcium mobilization. Studies suggest that this signaling can oppose the effects of other pathways, such as those activated by opioid receptors, in habenular neurons. The activation of GPR139 by this compound has been shown to modulate neuronal activity and influence complex behaviors.
Zebrafish as a Preclinical Model
The zebrafish (Danio rerio) is a powerful model organism for neuropharmacological research and drug discovery for several reasons:
-
High-Throughput Screening: Their small size, rapid development, and large clutch sizes make them ideal for high-throughput screening of compounds.
-
Genetic Homology: Zebrafish possess homologs for a majority of human genes, including GPR139, and share conserved brain structures like the habenula.
-
Optical Transparency: The embryos and larvae are transparent, allowing for non-invasive, high-resolution in vivo imaging of neural activity and development.
-
Cost-Effectiveness: Zebrafish are relatively inexpensive to maintain compared to rodent models.
-
Permeability: For larval studies, many water-soluble compounds can be administered directly into the water via immersion, where they are absorbed through the skin and gills.
Summary of this compound Studies in Zebrafish
Research utilizing zebrafish models has provided key insights into the function of GPR139. Studies have shown that this compound is a potent agonist for the zebrafish GPR139 receptor. Administration of the compound has been linked to distinct behavioral changes, including impaired decision-making in fear conditioning paradigms and modulation of startle habituation. These findings underscore the role of GPR139 signaling in complex behaviors like fear, learning, and sensory gating.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target Species | Receptor | Potency (EC₅₀) | Reference |
|---|---|---|---|
| Zebrafish | GPR139 | 3.91 nM |
| Human | GPR139 | ~16 nM | |
Table 2: Dosing Parameters for this compound in Zebrafish Models
| Zebrafish Stage | Administration Route | Solvent / Vehicle | Dose / Concentration | Studied Effect | Reference |
|---|---|---|---|---|---|
| Adult | Intraperitoneal (IP) Injection | DMSO | 0.1 µg/g body weight | Fear Memory / Locomotion |
| Larvae (6 dpf) | Immersion | DMSO | 1 nM, 10 nM, 100 nM | Startle Habituation | |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to create a high-concentration stock solution (e.g., 10 mM).
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Administration to Adult Zebrafish via Intraperitoneal (IP) Injection
-
Objective: To deliver a precise dose of this compound directly into the peritoneal cavity of adult zebrafish. This method is suitable for studying acute behavioral effects.
-
Materials:
-
This compound working solution (diluted from stock with saline or PBS, final DMSO concentration <1%)
-
Adult zebrafish (3-6 months old)
-
Anesthetic (e.g., MS-222/Tricaine)
-
Hamilton syringe with a 30-gauge needle
-
Foam pad or sponge with a V-shaped groove
-
Recovery tank with system water
-
-
Procedure:
-
Anesthetize the zebrafish by immersion in a solution of MS-222 until gill movement slows significantly.
-
Once anesthetized, place the fish ventral side up in the groove of the foam pad.
-
Load the Hamilton syringe with the this compound working solution. The injection volume is typically 1 µL per gram of body weight.
-
Carefully insert the needle into the peritoneal cavity, just posterior to the pelvic fins, avoiding internal organs.
-
Slowly inject the solution.
-
Immediately transfer the fish to the recovery tank.
-
Monitor the fish until it resumes normal swimming behavior before transferring to the experimental arena.
-
Protocol 3: Administration to Larval Zebrafish via Immersion
-
Objective: To expose zebrafish larvae to this compound for high-throughput toxicity and behavioral screening.
-
Materials:
-
Zebrafish larvae (e.g., 5-7 days post-fertilization, dpf)
-
This compound working solutions (diluted from stock in embryo medium/system water)
-
Multi-well plates (e.g., 96-well)
-
Control solution (embryo medium with equivalent DMSO concentration)
-
-
Procedure:
-
Prepare a series of this compound dilutions in embryo medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Ensure the final DMSO concentration is consistent across all groups and does not exceed a non-toxic level (typically <0.5%).
-
Using a multichannel pipette, dispense the working solutions into the wells of a 96-well plate (e.g., 200 µL per well). Include a vehicle control group.
-
Carefully transfer one larva into each well.
-
Incubate the plate under standard conditions (28.5°C, 14/10 light/dark cycle) for the desired exposure duration.
-
Proceed with toxicity assessment or behavioral analysis.
-
Protocol 4: Zebrafish Embryo Toxicity Assay
-
Objective: To determine the toxicity profile (e.g., LC₅₀, teratogenic effects) of this compound, a critical step before conducting behavioral experiments. This protocol is adapted from the OECD TG 236 Fish Embryo Acute Toxicity (FET) Test.
-
Materials:
-
Fertilized zebrafish embryos (<3 hours post-fertilization)
-
This compound serial dilutions and vehicle control
-
24- or 96-well plates
-
Stereomicroscope
-
-
Procedure:
-
Collect and select healthy, fertilized embryos.
-
Expose embryos to a range of this compound concentrations in a multi-well plate (20 embryos per concentration is recommended).
-
Incubate at 28.5°C for up to 96 hours.
-
At 24, 48, 72, and 96 hours post-fertilization, observe embryos under a stereomicroscope and record lethal and teratogenic endpoints (see Table 3).
-
Calculate the LC₅₀ (lethal concentration for 50% of the population) at 96 hours. Behavioral studies should be conducted at concentrations well below the LC₅₀ and the lowest observed effect concentration (LOEC) for teratogenicity.
-
Table 3: Key Endpoints for Zebrafish Embryo Toxicity Assay
| Endpoint Type | Specific Observation |
|---|---|
| Lethal | Coagulation of fertilized egg |
| Lack of somite formation | |
| Non-detachment of the tail | |
| Absence of heartbeat | |
| Teratogenic | Malformation of the head, spine, or tail |
| Pericardial edema (fluid around the heart) | |
| Yolk sac edema | |
| Reduced body length | |
| Lack of swim bladder inflation |
| | Delayed or failed hatching |
Protocol 5: Behavioral Analysis - Larval Startle Habituation
-
Objective: To assess the effect of this compound on sensorimotor gating and non-associative learning using an acoustic startle response paradigm.
-
Materials:
-
Larvae (6 dpf) previously exposed to this compound via immersion (Protocol 3)
-
Automated behavioral analysis system with a tapping device (solenoid), high-speed camera, and tracking software.
-
-
Procedure:
-
Place the multi-well plate containing the treated larvae into the behavioral analysis system.
-
Allow a 5-10 minute acclimatization period.
-
The protocol typically consists of a series of acoustic tap stimuli delivered at set intervals (e.g., 30 taps with a 20-second interstimulus interval).
-
The high-speed camera records the larval movement in response to each stimulus.
-
Software tracks the total distance moved or change in angle for each larva following each tap.
-
Data Analysis: Habituation is observed as a decrease in the startle response over repeated stimuli. Compare the response probability and magnitude across treatment groups. An exponential decay curve can be fitted to the data to quantify the rate of habituation.
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Mobilization Assay Using JNJ-63533054
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system.[1][2][3] Activation of GPR139 by this compound initiates a signaling cascade through the Gq/11 pathway, leading to the mobilization of intracellular calcium.[4][5] This makes this compound a valuable tool for studying GPR139 pharmacology and for the development of high-throughput screening assays to identify novel GPR139 modulators. This document provides detailed application notes and protocols for utilizing this compound in a calcium mobilization assay.
Mechanism of Action
This compound binds to GPR139, inducing a conformational change that activates the associated heterotrimeric Gq/11 protein. The activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
Figure 1: GPR139 signaling pathway activated by this compound.
Data Presentation
The potency of this compound has been characterized in various cell lines and species. The following table summarizes the half-maximal effective concentration (EC50) values obtained from calcium mobilization assays.
| Species/Cell Line | Assay Type | EC50 (nM) | Reference |
| Human (HEK293) | Calcium Mobilization (FLIPR) | 16 | |
| Human (HEK293) | Calcium Mobilization | 4.46 ± 1.26 | |
| Rat | Calcium Mobilization | 63 | |
| Mouse | Calcium Mobilization | 28 | |
| Zebrafish | Calcium Mobilization | 3.91 |
Experimental Protocols
This section provides a detailed protocol for a calcium mobilization assay using this compound in a 96-well format, suitable for execution on a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Materials
-
Cells: HEK293 cells stably or transiently expressing GPR139.
-
Compound: this compound (stock solution in DMSO).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent FLIPR Calcium Assay Kit.
-
Probenecid: Anion transport inhibitor (if required for the chosen cell line).
-
Plate: 96-well, black-walled, clear-bottom cell culture plates.
-
Instrumentation: FLIPR or a microplate reader with kinetic fluorescence reading capabilities and liquid handling.
Protocol
-
Cell Plating:
-
The day before the assay, seed GPR139-expressing HEK293 cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions. If using a cell line with active organic-anion transporters, supplement the loading buffer with probenecid (final concentration typically 2.5 mM) to improve dye retention.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO2.
-
-
Compound Plate Preparation:
-
During the dye loading incubation, prepare a compound plate by serially diluting this compound in assay buffer to the desired concentrations (e.g., 10x final concentration).
-
-
Calcium Mobilization Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters to measure fluorescence intensity (e.g., excitation ~488 nm, emission ~525 nm) kinetically.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add a defined volume of the this compound solution from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 90-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Figure 2: Experimental workflow for the calcium mobilization assay.
Logical Relationships and Considerations
The success of the calcium mobilization assay is dependent on several key factors. The diagram below illustrates the logical relationships between these components.
Figure 3: Logical relationships of key assay components.
Troubleshooting
-
Low signal-to-noise ratio:
-
Optimize cell seeding density to ensure a healthy, confluent monolayer.
-
Ensure complete removal of serum-containing medium before dye loading, as serum can interfere with some dyes.
-
Verify the activity of the this compound stock solution.
-
-
High background fluorescence:
-
If not already in use, add probenecid to the dye loading buffer to prevent dye leakage.
-
Ensure the plate is protected from light after dye loading to prevent photobleaching.
-
-
Variable results between wells:
-
Ensure uniform cell seeding and careful aspiration and addition of liquids to avoid disturbing the cell monolayer.
-
Check for and eliminate any bubbles in the wells before reading the plate.
-
By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize this compound to study GPR139 signaling and develop robust calcium mobilization assays for drug discovery and basic research.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 3. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 4. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: GTPγS Binding Assay Featuring JNJ-63533054
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GTPγS binding assay is a powerful in vitro functional assay used to determine the activation of G protein-coupled receptors (GPCRs) by ligands. This method measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of a heterotrimeric G protein upon receptor activation by an agonist. The accumulation of [³⁵S]GTPγS on the Gα subunit provides a direct measure of G protein activation and allows for the characterization of agonist potency and efficacy.
JNJ-63533054 is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), a receptor primarily expressed in the central nervous system. These application notes provide a detailed protocol for utilizing the GTPγS binding assay to characterize the activity of this compound on GPR139-expressing membranes.
Data Presentation
The following tables summarize the quantitative data for this compound in GTPγS binding assays across different species.
Table 1: Potency (EC₅₀) of this compound in GTPγS Binding Assays
| Receptor Ortholog | EC₅₀ (nM) |
| Human GPR139 | 17 |
| Rat GPR139 | 63 |
| Mouse GPR139 | 28 |
Signaling Pathway
This compound activates GPR139, which has been shown to couple to multiple G protein families, primarily Gq/11 and to a lesser extent Gi/o.[1] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi/o pathway activation, on the other hand, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Experimental Protocols
Membrane Preparation from GPR139-Expressing Cells
This protocol describes the preparation of crude cell membranes from a stable cell line overexpressing GPR139.
Materials:
-
GPR139-expressing cells (e.g., HEK293 or CHO cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold
-
Cell scraper
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Grow GPR139-expressing cells to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane suspension and store at -80°C until use.
[³⁵S]GTPγS Binding Assay
This protocol outlines the procedure for a [³⁵S]GTPγS binding assay using the prepared GPR139 membranes.
Materials:
-
GPR139-expressing cell membranes
-
This compound stock solution (in DMSO)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Unlabeled GTPγS
-
GDP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute the GPR139 membranes in Assay Buffer to a final concentration of 5-20 µg of protein per well.
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 0.1%.
-
Prepare a solution of [³⁵S]GTPγS in Assay Buffer to a final concentration of 0.1-0.5 nM.
-
Prepare a solution of GDP in Assay Buffer to a final concentration of 10-30 µM.
-
For determining non-specific binding, prepare a solution of unlabeled GTPγS to a final concentration of 10 µM.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Assay Buffer, 25 µL of the appropriate this compound dilution, and 25 µL of the GPR139 membrane suspension to each well.
-
Non-specific Binding (NSB): Add 50 µL of unlabeled GTPγS solution, 25 µL of the highest concentration of this compound, and 25 µL of the GPR139 membrane suspension to designated wells.
-
Basal Binding: Add 50 µL of Assay Buffer, 25 µL of vehicle (Assay Buffer with DMSO), and 25 µL of the GPR139 membrane suspension to designated wells.
-
-
Incubation:
-
Add 50 µL of the GDP solution to all wells.
-
Pre-incubate the plate at 30°C for 20-30 minutes.
-
Initiate the binding reaction by adding 50 µL of the [³⁵S]GTPγS solution to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each this compound concentration.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram illustrates the workflow for the [³⁵S]GTPγS binding assay.
References
Application Notes and Protocols for JNJ-63533054 in Radioligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of JNJ-63533054, a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), in radioligand binding studies.[1][2][][4][5] this compound is a valuable tool for investigating the pharmacology of GPR139, a receptor primarily expressed in the central nervous system. This compound is brain and cell penetrant and has been shown to be orally bioavailable.
Data Presentation
Table 1: In Vitro Binding and Functional Potency of this compound
| Parameter | Species | Value | Assay Type | Reference |
| EC₅₀ | Human | 16 nM | Calcium Mobilization | |
| Human | 17 nM | GTPγS Binding | ||
| Rat | 63 nM | Calcium Mobilization | ||
| Mouse | 28 nM | Calcium Mobilization | ||
| K_d | Human | 10 nM | Saturation Binding with [³H]this compound | |
| Rat | 32 nM | Saturation Binding with [³H]this compound | ||
| Mouse | 23 nM | Saturation Binding with [³H]this compound | ||
| B_max | Human | 26 pmol/mg protein | Saturation Binding with [³H]this compound | |
| Rat | 8.5 pmol/mg protein | Saturation Binding with [³H]this compound | ||
| Mouse | 6.2 pmol/mg protein | Saturation Binding with [³H]this compound |
Experimental Protocols
Protocol 1: Membrane Preparation from GPR139-Expressing Cells
This protocol describes the preparation of cell membranes from HEK293 cells overexpressing GPR139, suitable for use in radioligand binding assays.
Materials:
-
HEK293 cells stably expressing GPR139
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Membrane Preparation Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Protease inhibitor cocktail
-
Cell scraper
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Culture GPR139-expressing HEK293 cells to confluency.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold Membrane Preparation Buffer supplemented with protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
Store the membrane aliquots at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay with [³H]this compound
This protocol is designed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) for [³H]this compound.
Materials:
-
GPR139-expressing cell membranes (from Protocol 1)
-
[³H]this compound (radioligand)
-
Unlabeled this compound (for non-specific binding determination)
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
96-well plates
-
Scintillation vials
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [³H]this compound in Assay Buffer, typically ranging from 0.1 to 50 nM.
-
In a 96-well plate, set up the following for each concentration of radioligand:
-
Total Binding: Add a known amount of GPR139-expressing cell membranes and the corresponding concentration of [³H]this compound.
-
Non-specific Binding (NSB): Add the same amount of membranes and [³H]this compound, plus a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the receptors.
-
-
Bring the final assay volume to 200 µL with Assay Buffer.
-
Incubate the plate at room temperature for 1 hour with gentle shaking to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Assay Buffer.
-
Wash the filters rapidly three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Analyze the data using non-linear regression to determine the K_d and B_max values.
Protocol 3: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (K_i) of unlabeled competitor compounds for GPR139.
Materials:
-
GPR139-expressing cell membranes (from Protocol 1)
-
[³H]this compound (at a concentration close to its K_d)
-
Unlabeled competitor compounds at various concentrations
-
Unlabeled this compound (for non-specific binding)
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
96-well plates
-
Scintillation vials
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds in Assay Buffer.
-
In a 96-well plate, add a constant concentration of [³H]this compound (typically at its K_d value, e.g., 10 nM).
-
Add the serially diluted competitor compounds to the wells.
-
Include control wells for:
-
Total Binding: [³H]this compound and membranes only.
-
Non-specific Binding (NSB): [³H]this compound, membranes, and a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Add a known amount of GPR139-expressing cell membranes to all wells.
-
Bring the final assay volume to 200 µL with Assay Buffer.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Terminate the assay and measure bound radioactivity as described in Protocol 2 (steps 5-7).
-
Calculate the percentage of specific binding at each competitor concentration.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of the competitor compound.
-
Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: GPR139 signaling pathways activated by this compound.
References
JNJ-63533054 for c-fos Expression Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] GPR139 is an orphan receptor with high expression in the central nervous system, particularly in the habenula and striatum.[4][5] Its endogenous ligands are believed to be the amino acids L-tryptophan and L-phenylalanine. The signaling pathways associated with GPR139 activation involve coupling to both Gq/11 and Gi/o proteins.
The immediate early gene c-fos is widely used as a marker of neuronal activity. Following neuronal depolarization and an influx of calcium, the c-fos gene is rapidly transcribed, leading to an increase in the c-Fos protein. Immunohistochemical detection of c-Fos protein allows for the mapping of activated neuronal ensembles in response to various stimuli, including pharmacological agents.
These application notes provide a summary of the use of this compound in c-fos expression studies, detailed experimental protocols for c-fos immunohistochemistry, and a visualization of the relevant signaling pathways.
Data Presentation
A key study investigated the effect of this compound on c-fos expression in the medial habenula and dorsal striatum of mice. The results indicated that this compound, at the tested doses, did not significantly alter c-fos expression in these brain regions. As a positive control, amphetamine was shown to increase c-fos expression in the dorsal striatum.
Table 1: Effect of this compound on c-fos Expression in Mouse Brain
| Treatment Group | Dose | Route of Administration | Brain Region | Mean c-fos Positive Cells (± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | p.o. | Medial Habenula | ~100 | - |
| This compound | 10 mg/kg | p.o. | Medial Habenula | ~110 | Not Significant |
| This compound | 30 mg/kg | p.o. | Medial Habenula | ~120 | Not Significant |
| Amphetamine | 2 mg/kg | i.p. | Medial Habenula | ~105 | Not Significant |
| Vehicle | - | p.o. | Dorsal Striatum | ~50 | - |
| This compound | 10 mg/kg | p.o. | Dorsal Striatum | ~60 | Not Significant |
| This compound | 30 mg/kg | p.o. | Dorsal Striatum | ~55 | Not Significant |
| Amphetamine | 2 mg/kg | i.p. | Dorsal Striatum | ~350 | p < 0.0001 |
Signaling Pathways
The activation of GPR139 by an agonist like this compound initiates intracellular signaling cascades through Gq/11 and Gi/o proteins. The following diagrams illustrate these pathways.
References
Troubleshooting & Optimization
JNJ-63533054 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability in solution and storage conditions of JNJ-63533054. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound as a solid powder should be stored at -20°C for long-term storage, where it is reported to be stable for up to two years.[] For short-term storage of a few days to weeks, 0-4°C is also acceptable.[2] It is recommended to protect the compound from light and moisture by storing it in a dry, dark place, for example, in an amber glass container.[]
Q2: What is the recommended solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[][3] It is soluble in DMSO at concentrations of ≥50 mg/mL. For consistent results, it is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.
Q3: How should I store the stock solution?
A3: For long-term storage, stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where they are reported to be stable for up to two years. For shorter-term storage of up to one year, -20°C is also suitable. Some suppliers recommend a shorter duration of 1 month at -20°C and 6 months at -80°C for stock solutions.
Q4: Is this compound stable in aqueous solutions?
Q5: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A5: There is no specific data available on the number of freeze-thaw cycles this compound can tolerate without degradation. To ensure the integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes after preparation to minimize the need for repeated freezing and thawing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The concentration may be too high, or the DMSO may have absorbed moisture. | Gently warm the solution to 37°C and sonicate to aid dissolution. For future preparations, ensure you are using anhydrous DMSO. |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment from a properly stored stock solution. If using aqueous buffers, prepare the solution immediately before use. Consider performing a stability check of your working solution under your experimental conditions (see Experimental Protocols section). |
| Difficulty dissolving the compound for in vivo studies | The compound may not be readily soluble in simple aqueous buffers. | For oral administration, this compound can be prepared as a suspension in 0.5% HPMC in water. Alternatively, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution. |
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Temperature | Duration | Source |
| Solid | -20°C | Up to 2 years | |
| Solid | 0-4°C | Short term (days to weeks) | |
| Stock Solution in DMSO | -80°C | Up to 2 years | |
| Stock Solution in DMSO | -20°C | Up to 1 year |
Table 2: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | ≥ 50 mg/mL (≥ 157.84 mM) | |
| Ethanol | 6.34 mg/mL (20 mM) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 7.89 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 7.89 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound solid (Molecular Weight: 316.78 g/mol ).
-
Add a sufficient volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 3.168 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: General Procedure for Assessing Solution Stability by HPLC
Note: A specific stability-indicating HPLC method for this compound is not publicly available. The following is a general protocol that can be adapted. It is recommended to develop and validate a method for your specific equipment and experimental needs.
-
Method Development:
-
Select a suitable C18 reverse-phase HPLC column.
-
Develop a mobile phase gradient using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Set a detection wavelength, for example, 290 nm, where the compound has good absorbance.
-
Optimize the gradient to achieve a sharp, well-resolved peak for this compound, separated from any potential degradation products.
-
-
Sample Preparation:
-
Prepare a solution of this compound in the solvent and at the concentration of interest.
-
Divide the solution into separate vials for each time point and storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
-
Stability Study:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each storage condition.
-
Inject a sample onto the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: GPR139 signaling cascade upon activation by this compound.
Caption: Recommended workflow for preparing and using this compound solutions.
References
Potential off-target effects of JNJ-63533054
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potent and selective GPR139 agonist, JNJ-63533054. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and orally active agonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] It is a valuable tool for investigating the pharmacology and physiological roles of GPR139, an orphan receptor primarily expressed in the central nervous system.[1]
Q2: Is this compound selective for GPR139?
Yes, this compound is reported to be highly selective for GPR139. It has been screened against a panel of 50 known GPCRs, ion channels, and transporters and was found to be devoid of significant cross-reactivity.[2] Notably, it shows no activity at GPR142, the closest homolog to GPR139.
Q3: What are the known on-target effects of this compound in vivo?
Administration of this compound in rodents has been shown to cause a dose-dependent decrease in spontaneous locomotor activity. Some studies have also reported anxiolytic-like and anhedonic-like effects in specific behavioral models.
Q4: Does this compound affect dopamine or serotonin levels?
In a study using in vivo microdialysis in rats, acute administration of this compound did not alter basal levels of dopamine or serotonin in the medial prefrontal cortex or nucleus accumbens. It also did not affect amphetamine-induced dopamine release in the nucleus accumbens.
Q5: Can this compound be used in in vivo studies?
Yes, this compound is orally bioavailable and can cross the blood-brain barrier, making it suitable for in vivo research in animal models.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected behavioral phenotypes in animal models. | On-target effects of GPR139 activation. | GPR139 is expressed in brain regions involved in mood and motivation. Observed effects such as altered locomotion or anxiety-like behaviors may be due to the intended agonism of GPR139. Review the literature for known in vivo effects of GPR139 activation. |
| No observed effect on dopamine or serotonin neurotransmission. | GPR139 signaling may not directly modulate these neurotransmitter systems under the experimental conditions. | This finding is consistent with published data where this compound did not alter basal dopamine or serotonin levels in specific brain regions. Consider investigating other downstream signaling pathways of GPR139. |
| Variability in experimental results. | Differences in experimental protocols or animal models. | Ensure consistent dosing, administration route, and timing of behavioral tests. Be aware that species-specific differences in GPR139 pharmacology may exist. |
| Compound solubility issues. | Improper solvent or storage. | This compound is soluble in DMSO. For in vivo studies, it can be prepared as a suspension in 0.5% hydroxypropyl methylcellulose (HPMC). Store stock solutions at -20°C or -80°C as recommended by the supplier. |
Data on Selectivity and Potency of this compound
While the specific quantitative data from the broad off-target screening panel is not publicly available, the literature confirms the high selectivity of this compound.
On-Target Potency
| Assay | Species | Parameter | Value (nM) |
| Calcium Mobilization | Human | EC50 | 16 |
| GTPγS Binding | Human | EC50 | 17 |
| Calcium Mobilization | Rat | EC50 | 63 |
| Calcium Mobilization | Mouse | EC50 | 28 |
| Radioligand Binding | Human | Kd | 10 |
| Radioligand Binding | Rat | Kd | 32 |
| Radioligand Binding | Mouse | Kd | 23 |
Data compiled from multiple sources.
Off-Target Selectivity Summary
| Target Class | Screening Information |
| GPCRs | Screened against a panel of known GPCRs with no significant cross-reactivity. |
| Ion Channels | Screened against a panel of known ion channels with no significant cross-reactivity. |
| Transporters | Screened against a panel of known transporters with no significant cross-reactivity. |
| GPR142 | No activity observed at the most homologous receptor to GPR139. |
| CYP450 | No inhibitory effect on CYP450 enzymes. |
Signaling Pathways and Experimental Workflows
GPR139 Signaling Pathway
GPR139 is known to couple to multiple G protein families, with a primary pathway through Gαq/11, leading to an increase in intracellular calcium.
Caption: Primary GPR139 signaling pathway via Gαq/11 activation.
Potential GPR139 Signal Transduction Crosstalk
GPR139 may also interact with other signaling pathways, including Gi/o, and potentially modulate the activity of other receptors like the Dopamine D2 receptor.
Caption: Potential signaling crosstalk of the GPR139 receptor.
Key Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for assessing GPR139 activation by measuring intracellular calcium changes.
Caption: Workflow for a calcium mobilization assay.
In Vivo Locomotor Activity Assessment
This protocol outlines a general procedure for evaluating the effect of this compound on spontaneous locomotor activity in rodents.
Caption: Workflow for in vivo locomotor activity assessment.
References
Technical Support Center: JNJ-63533054 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-63533054 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in rodents?
A1: The most commonly cited vehicle for oral (p.o.) administration of this compound in both mice and rats is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) in water.[1] This vehicle has been successfully used in multiple published behavioral and pharmacokinetic studies.
Q2: Are there alternative vehicle formulations for this compound?
A2: Yes, alternative formulations have been suggested, particularly for achieving higher concentrations in solution. These often involve a combination of solvents and surfactants. Two such protocols include:
It is crucial to note that the suitability of these alternative vehicles should be validated for your specific experimental paradigm, considering potential vehicle effects on the animal model.
Q3: What are the reported dosages and administration volumes for this compound in rodents?
A3: Dosages and administration volumes for this compound have been reported for both mice and rats. For mouse studies, doses of 10 mg/kg and 30 mg/kg have been administered orally at a volume of 10 ml/kg.[1] In rat studies, oral administration has been performed at 3 ml/kg and 1 ml/kg.[1]
Troubleshooting Guide
Q4: I am observing precipitation of this compound in my 0.5% HPMC suspension. What can I do?
A4: If you are experiencing precipitation, consider the following troubleshooting steps:
-
Ensure Proper Suspension Preparation: The compound should be placed in suspension, which implies that it may not fully dissolve. Ensure vigorous mixing or sonication during preparation to achieve a homogenous suspension.
-
Check Compound Stability: this compound should be stored at -20°C in a dry, dark place to prevent degradation. Light exposure should be minimized by using amber glass containers.
-
Consider Alternative Formulations: If a true solution is required or if precipitation is persistent and affecting dose accuracy, you may need to explore the alternative solubilizing vehicles mentioned in A2. Heating and/or sonication can also aid in the dissolution of the compound in these alternative vehicles.
Q5: My in vivo results are inconsistent. Could the vehicle be a contributing factor?
A5: Yes, the vehicle can influence the pharmacokinetics and, consequently, the efficacy of the compound.
-
Vehicle Effects: Always include a vehicle-only control group in your experiments to account for any physiological effects of the formulation itself.
-
Pharmacokinetics: this compound has been shown to be orally bioavailable and can cross the blood-brain barrier. In rats, a Cmax of 317 ng/mL and a half-life of 2.5 hours have been reported. If your results are unexpected, it may be beneficial to conduct a pharmacokinetic study in your specific animal model and formulation to ensure adequate exposure.
Data Presentation
Table 1: this compound Vehicle Formulations for In Vivo Studies
| Vehicle Composition | Species | Administration Route | Notes | Solubility |
| 0.5% HPMC in water | Mouse, Rat | Oral (p.o.) | Suspension | Not specified, used as a suspension |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | Not specified | Clear solution | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | Not specified | Not specified | Clear solution | ≥ 2.5 mg/mL |
Table 2: Reported Dosing Parameters for this compound in Rodent Studies
| Species | Dose (mg/kg) | Administration Volume (ml/kg) | Vehicle |
| Mouse | 10, 30 | 10 | 0.5% HPMC |
| Rat | 10, 30 | 3 | 0.5% HPMC |
| Rat | Not specified | 1 | 0.5% HPMC |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.5% HPMC (Suspension)
-
Calculate the required amount of this compound and 0.5% HPMC solution based on the desired final concentration and dosing volume.
-
Weigh the appropriate amount of this compound powder.
-
Gradually add the 0.5% HPMC solution to the powder while continuously vortexing or stirring to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, sonicate the suspension for a short period to aid dispersion.
-
Administer the suspension to the animals at the appropriate volume via oral gavage. Ensure the suspension is well-mixed before each administration.
Protocol 2: Preparation of this compound in a Solubilizing Vehicle (Solution)
-
Prepare the vehicle by sequentially adding and mixing each solvent component (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Add the calculated amount of this compound to the pre-mixed vehicle.
-
Vortex or sonicate the mixture until the compound is fully dissolved, resulting in a clear solution. Gentle heating may be applied if necessary to aid dissolution.
-
Allow the solution to cool to room temperature before administration.
-
Administer the solution to the animals via the intended route.
Visualizations
Caption: Workflow for in vivo studies using this compound.
Caption: this compound activates GPR139, leading to a Gq/11-mediated signaling cascade.
References
Optimizing JNJ-63533054 concentration for cell culture
Welcome to the technical support center for JNJ-63533054, a potent and selective agonist for the G-protein coupled receptor 139 (GPR139). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active agonist for GPR139.[1] Its mechanism of action involves the activation of the Gq/11 signaling pathway, which leads to the mobilization of intracellular calcium.[2]
Q2: What are the reported EC50 values for this compound?
A2: The half-maximal effective concentration (EC50) of this compound varies depending on the species and the assay. Reported values are summarized in the table below.
| Species | Assay Type | EC50 Value (nM) |
| Human | Calcium Mobilization | 16[1][2] |
| Human | GTPγS Binding | 17 |
| Rat | Calcium Mobilization | 63 |
| Mouse | Calcium Mobilization | 28 |
| Zebrafish | Luciferase Activity | 3.91 |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared by dissolving 3.168 mg of this compound (MW: 316.78 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the primary signaling pathway activated by this compound?
A4: this compound primarily activates the Gq/11 signaling pathway upon binding to GPR139. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
References
Troubleshooting JNJ-63533054 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using JNJ-63533054 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active agonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] GPR139 is an orphan receptor primarily expressed in the brain.[] this compound activates GPR139, which can then signal through both Gq/11 and Gi/o pathways. This activation has been shown to influence various neurological processes. The compound is brain-penetrant, making it suitable for in vivo studies targeting the central nervous system.
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in several organic solvents. The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO). It is also soluble in Ethanol and Dimethylformamide (DMF). For in vivo studies, specific formulations using co-solvents are often required.
Q3: How should I store this compound powder and its stock solutions?
For long-term storage, the solid powder form of this compound should be stored at -20°C in a dry place, protected from light. Stock solutions, particularly in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or -20°C for up to one year.
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility challenges encountered when working with this compound.
Problem: The compound is not dissolving in my chosen solvent.
-
Solution:
-
Verify Solvent Choice: Ensure you are using a recommended solvent such as DMSO, DMF, or ethanol. For aqueous-based buffers, this compound has high solubility in aqueous media, but starting with an organic solvent stock is recommended.
-
Use Fresh Solvent: Hygroscopic solvents like DMSO can absorb moisture, which can negatively impact the solubility of some compounds. Always use freshly opened or properly stored anhydrous solvents.
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath to break up any clumps of powder and enhance dissolution.
-
Increase Solvent Volume: If the concentration is high, try reducing it by adding more solvent.
-
Problem: The compound precipitates out of solution after initial dissolution.
-
Solution:
-
Check Final Concentration: The solubility of this compound is concentration-dependent. You may have exceeded its maximum solubility in the chosen solvent system. Refer to the solubility data table below.
-
For Aqueous Buffers: When diluting a DMSO stock solution into an aqueous buffer, the final concentration of DMSO should be kept low (typically <0.5%) to prevent precipitation. Add the DMSO stock to the aqueous buffer slowly while vortexing.
-
Temperature Changes: A decrease in temperature can cause a compound to precipitate if the solution is near its saturation point. Try to maintain a constant temperature during your experiment.
-
Problem: How do I prepare this compound for in vivo administration?
-
Solution: Direct dissolution in aqueous solutions for in vivo use is often challenging. A common method involves creating a stock solution in DMSO and then diluting it into a vehicle suitable for animal administration.
-
Method 1 (with PEG300 and Tween-80):
-
Prepare a stock solution in DMSO.
-
Sequentially add PEG300, Tween-80, and finally saline to the desired final concentrations. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Method 2 (with HPMC):
-
For oral administration, this compound can be prepared as a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) in water.
-
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | ≥ 50 | ≥ 157.84 | MedchemExpress |
| DMSO | 63 | 198.87 | Selleck Chemicals |
| DMSO | 31.68 | 100 | Tocris Bioscience |
| DMSO | 30 | Not Specified | Cayman Chemical |
| DMF | 30 | Not Specified | Cayman Chemical |
| Ethanol | 6.34 | 20 | Tocris Bioscience |
| Ethanol | 5 | Not Specified | Cayman Chemical |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 7.89 | MedchemExpress |
Note: The molecular weight of this compound is approximately 316.78 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 3.168 mg of the compound.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution until the compound is fully dissolved. If necessary, gently warm the solution or use a sonicator.
-
Store: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Suspension in HPMC)
-
Prepare HPMC Solution: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in sterile water. This may require stirring for an extended period to fully dissolve.
-
Weigh Compound: Weigh the required amount of this compound for your desired final concentration (e.g., 1 mg/mL or 3 mg/mL).
-
Create Suspension: Add a small amount of the 0.5% HPMC solution to the this compound powder to create a paste. Gradually add the remaining HPMC solution while continuously stirring or vortexing to ensure a uniform suspension.
-
Administration: This suspension is suitable for oral (p.o.) administration. Ensure the suspension is well-mixed immediately before each administration.
Visualizations
References
Technical Support Center: JNJ-63533054 Administration and Behavioral Analysis
This guide provides researchers, scientists, and drug development professionals with essential information for interpreting behavioral changes following the administration of JNJ-63533054, a potent and selective GPR139 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally bioavailable agonist for the G protein-coupled receptor 139 (GPR139).[1] GPR139 is predominantly expressed in the brain, with the highest concentrations found in the medial habenula.[2][3] The endogenous ligands for GPR139 are believed to be the amino acids L-phenylalanine and L-tryptophan.[3] this compound is capable of crossing the blood-brain barrier.
Q2: What are the expected behavioral effects of this compound in preclinical models?
A2: In rodent models, this compound has been shown to produce a nuanced behavioral profile. It has been observed to induce an anhedonic-like effect in the female urine sniffing test and a subtle anxiolytic-like effect in the marble burying test. Additionally, it can cause a dose-dependent reduction in locomotor activity. Notably, it has shown efficacy in reducing alcohol intake in alcohol-dependent rats.
Q3: Does this compound affect major neurotransmitter systems like dopamine and serotonin?
A3: Despite the localization of GPR139 in brain regions that regulate catecholamine and serotonin neurons, studies have shown that this compound does not significantly alter the basal levels of dopamine or serotonin in the medial prefrontal cortex (mPFC) or the nucleus accumbens (NAc). It also does not appear to induce c-fos expression in the medial habenula or dorsal striatum, suggesting a distinct mechanism of action from classical modulators of these neurotransmitter systems.
Q4: What is the pharmacokinetic profile of this compound in rodents?
A4: this compound demonstrates good oral bioavailability and brain penetrance in rodents. In rats, following a 5 mg/kg oral dose, the maximum plasma concentration (Cmax) is approximately 317 ng/mL, with a half-life (t1/2) of 2.5 hours. The brain-to-plasma ratio is reported to be around 1.1 to 1.2, indicating effective penetration of the central nervous system.
Troubleshooting Guide: Interpreting Behavioral Changes
This section addresses specific issues and unexpected results that researchers may encounter during their experiments with this compound.
Issue 1: Observation of anhedonic-like behavior in reward-based tasks.
-
Question: We administered this compound and observed a decrease in reward-seeking behavior. Is this an expected outcome?
-
Answer: Yes, this is a plausible outcome. In the female urine sniffing test, which assesses social interest and reward, this compound (at 10 mg/kg, p.o.) significantly decreased the time male mice spent sniffing the urine cue, which is interpreted as an anhedonic-like effect. This suggests that GPR139 agonism may modulate circuits involved in motivation and reward processing. It is crucial to differentiate this from general motor deficits.
Issue 2: Lack of effect in standard anxiety models.
-
Question: We did not observe any anxiolytic or anxiogenic effects in the elevated plus maze (EPM) after this compound administration. Is our experiment flawed?
-
Answer: Not necessarily. While a small anxiolytic-like effect was noted in the marble burying test, this compound was found to have no effect in the elevated plus maze. This suggests that the compound's effects on anxiety-like behaviors may be subtle and only detectable in specific paradigms that involve neophobia or compulsive-like behaviors. The lack of effect in the EPM is consistent with published findings.
Issue 3: Reduced overall activity and movement in test subjects.
-
Question: Our animals appear lethargic and show reduced exploration after receiving this compound. Is this sedation?
-
Answer: this compound has been shown to induce a dose-dependent reduction in locomotor activity in rats. This hypoactivity should be considered when interpreting results from behavioral tests that rely on motor output, such as the open field test or forced swim test. It is recommended to conduct a specific locomotor activity assessment to quantify this effect and use it as a covariate in the analysis of other behavioral data.
Issue 4: Inconsistent or no effect in models of depression.
-
Question: We are not seeing an antidepressant-like effect in the tail suspension or forced swim tests. Why might this be?
-
Answer: The current body of evidence suggests that this compound has a "mostly silent signal" in behavioral models commonly associated with mood, motivation, and anxiety. Specifically, it had no significant effect in the tail suspension test and did not alter learned helplessness behaviors. The function of GPR139 may be more related to adaptive responses to chronic stimuli rather than acute mood states.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Species | EC50 |
| Calcium Mobilization | Human | 16 nM |
| GTPγS Binding | Human | 17 nM |
| Calcium Mobilization | Rat | 63 nM |
| Calcium Mobilization | Mouse | 28 nM |
| Data sourced from MedchemExpress. |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Conditions |
| Cmax | 317 ng/mL (~1 µM) | 5 mg/kg, p.o. |
| t1/2 | 2.5 hours | 5 mg/kg, p.o. |
| IV Clearance | 53 mL/min/kg | 1 mg/kg, i.v. |
| Brain/Plasma Ratio | 1.2 | 5 mg/kg, p.o. |
| Data sourced from MedchemExpress. |
Table 3: Summary of Key Behavioral Effects of this compound in Rodents
| Behavioral Test | Species | Dose | Observed Effect | Citation |
| Female Urine Sniffing | Mouse | 10 mg/kg, p.o. | Anhedonic-like effect | |
| Marble Burying | Mouse | 10 mg/kg, p.o. | Small anxiolytic-like effect | |
| Elevated Plus Maze | Mouse | 10 mg/kg, p.o. | No significant effect | |
| Tail Suspension Test | Mouse | 10 mg/kg, p.o. | No significant effect | |
| Learned Helplessness | Mouse | 10 mg/kg, p.o. | No significant effect | |
| Locomotor Activity | Rat | 3-30 mg/kg, p.o. | Dose-dependent reduction | |
| Alcohol Intake | Rat | Not specified | Reduction in dependent rats |
Experimental Protocols
Protocol 1: Female Urine Sniffing Test (Anhedonia-like Behavior)
-
Habituation: Individually house male mice for at least one week prior to testing.
-
Stimulus Collection: Collect urine from estrous female mice. A control stimulus (e.g., water) should also be prepared.
-
Test Arena: Use a standard, clean mouse cage.
-
Procedure:
-
Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle to the male test subjects.
-
After a predetermined pretreatment time (e.g., 60 minutes), place a cotton-tipped applicator with the female urine stimulus at one end of the cage and an applicator with the control stimulus at the other end.
-
Introduce the male mouse into the center of the cage.
-
Record the cumulative time the mouse spends sniffing each applicator over a 5-minute period.
-
-
Interpretation: A significant decrease in time spent sniffing the urine cue compared to the control cue in the drug-treated group versus the vehicle group is indicative of anhedonic-like behavior.
Protocol 2: Marble Burying Test (Anxiolytic-like Behavior)
-
Test Arena: Use a standard mouse cage filled with 5 cm of clean bedding.
-
Procedure:
-
Evenly space 20 glass marbles on the surface of the bedding.
-
Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle to the test subjects.
-
After the pretreatment period, place a single mouse in the cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Interpretation: A significant decrease in the number of marbles buried by the drug-treated group compared to the vehicle group suggests an anxiolytic-like effect.
Visualizations
Caption: GPR139 signaling pathway activated by this compound.
Caption: General workflow for behavioral experiments.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-63533054 dose-response curve analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with JNJ-63533054, a potent and selective GPR139 agonist. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comprehensive dose-response data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active agonist for the G protein-coupled receptor 139 (GPR139).[1] Its primary mechanism of action is to activate GPR139, which is highly enriched in the habenula and septum regions of the brain.[2] this compound has been shown to signal through the Gq/11 pathway, leading to calcium mobilization.[3][4]
Q2: What are the recommended in vitro concentrations to use for this compound?
A2: The effective concentration (EC₅₀) of this compound for human GPR139 is approximately 16 nM in calcium mobilization and GTPγS binding assays. For rat and mouse GPR139, the EC₅₀ values are 63 nM and 28 nM, respectively. A concentration range of 1 nM to 10 µM is recommended for generating a full dose-response curve in cell-based assays.
Q3: What are the typical in vivo doses for this compound in rodents?
A3: In rats, oral administration of this compound at doses between 3 and 30 mg/kg has been shown to induce a dose-dependent reduction in locomotor activity. For behavioral studies in mice and rats, doses of 10 mg/kg and 30 mg/kg have been commonly used.
Q4: Is this compound brain penetrant?
A4: Yes, this compound can cross the blood-brain barrier. In rats, it has a brain-to-plasma ratio of 1.2.
Q5: What signaling pathways are activated by this compound?
A5: this compound activates GPR139, which primarily signals through the Gq/11 pathway. This activation leads to downstream effects such as calcium mobilization. It has also been reported that GPR139 can couple to the Gi/o pathway, although the primary functional output appears to be mediated by Gq/11.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in in vitro assays | Compound precipitation due to low solubility. | This compound is soluble in DMSO. Ensure the final DMSO concentration in your assay medium is low (typically <0.5%) to prevent precipitation. Prepare fresh dilutions for each experiment. |
| Cell line variability or low GPR139 expression. | Use a validated cell line with stable and high expression of GPR139, such as HEK293 or CHO cells stably expressing the receptor. Confirm receptor expression levels via qPCR or Western blot. | |
| Assay interference. | Test for compound autofluorescence or interference with your detection reagents at the concentrations used. Run appropriate vehicle controls. | |
| Lack of in vivo efficacy | Poor oral bioavailability or rapid metabolism. | Although orally bioavailable, pharmacokinetic parameters can vary. Consider subcutaneous or intraperitoneal administration as an alternative. Ensure the formulation is appropriate for the route of administration. For oral gavage in rodents, a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) has been used. |
| Inappropriate dose selection. | Refer to the dose-response data provided. A dose range of 10-30 mg/kg (p.o.) has shown behavioral effects in rats. A full dose-response study is recommended for your specific model. | |
| Timing of behavioral assessment. | The peak plasma concentration (Cmax) in rats after a 5 mg/kg oral dose is reached at approximately 1 hour, with a half-life of 2.5 hours. Behavioral testing should be timed to coincide with peak brain exposure. | |
| Unexpected off-target effects | Lack of selectivity at high concentrations. | This compound is highly selective for GPR139 over other GPCRs, ion channels, and transporters. However, at very high concentrations, off-target effects cannot be ruled out. Use the lowest effective concentration possible and consider using a structurally distinct GPR139 agonist as a control. |
Quantitative Data
In Vitro Potency of this compound
| Species | Assay Type | EC₅₀ (nM) | Reference |
| Human | Calcium Mobilization | 16 | |
| Human | GTPγS Binding | 17 | |
| Rat | Calcium Mobilization | 63 | |
| Mouse | Calcium Mobilization | 28 | |
| Zebrafish | Luciferase Induction | 3.91 |
In Vitro Binding Affinity of [³H]this compound
| Species | K_d (nM) | B_max (pmol/mg protein) | Reference |
| Human | 10 | 26 | |
| Rat | 32 | 8.5 | |
| Mouse | 23 | 6.2 |
In Vivo Dose-Response of this compound in Rats
| Dose (mg/kg, p.o.) | Effect | Observation | Reference |
| 3 - 30 | Locomotor Activity | Dose-dependent reduction in the first hour | |
| 10 | c-fos expression | No change in medial habenula or dorsal striatum | |
| 30 | c-fos expression | No change in medial habenula or dorsal striatum | |
| 10 | Neurotransmitter Levels | No change in dopamine or serotonin in mPFC and NAc | |
| 30 | Neurotransmitter Levels | No change in dopamine or serotonin in mPFC and NAc | |
| 30 | Alcohol Self-Administration | Reversal of escalated intake in dependent rats |
Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Dosing | Reference |
| IV Clearance | 53 mL/min/kg | 1 mg/kg i.v. | |
| C_max | 317 ng/mL (~1 µM) | 5 mg/kg p.o. | |
| t_½ | 2.5 hours | 5 mg/kg p.o. | |
| Brain/Plasma Ratio | 1.2 | N/A |
Experimental Protocols
Calcium Mobilization Assay
-
Cell Culture: Plate HEK293 cells stably expressing GPR139 in black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the this compound dilutions to the wells and continuously record the fluorescence signal for at least 3 minutes to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
In Vivo Locomotor Activity Assessment in Rats
-
Animals: Use male Sprague-Dawley rats. Acclimate the animals to the testing room and locomotor activity chambers for at least 1 hour before testing.
-
Compound Administration: Prepare this compound as a suspension in 0.5% HPMC in water. Administer the desired doses (e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage.
-
Data Collection: Immediately place the animals back into the locomotor activity chambers. Record horizontal and vertical activity using automated infrared beam breaks for a period of at least 1-2 hours.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes). Compare the activity of the this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Visualizations
Caption: this compound activates GPR139, leading to Gq/11-mediated signaling.
Caption: Workflow for in vivo locomotor activity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding precipitation of JNJ-63533054 in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on avoiding the precipitation of JNJ-63533054 in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: this compound is a hydrophobic molecule with good solubility in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended.[1][2][3] Other suitable organic solvents include Dimethylformamide (DMF) and ethanol.[3] It is crucial to use anhydrous, high-purity solvents to ensure the stability and integrity of the compound.
Q2: What is the maximum recommended final concentration of DMSO in my aqueous solution for in vitro assays?
A2: To minimize solvent-induced artifacts and cytotoxicity in cell-based experiments, the final concentration of DMSO in your aqueous medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with ≤ 0.1% being ideal.[4] Always include a vehicle control with the same final DMSO concentration in your experimental design.
Q3: My this compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer. What is happening?
A3: This phenomenon, often called "crashing out," occurs when the concentration of this compound in the final aqueous solution exceeds its kinetic solubility limit. The rapid change from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to aggregate and precipitate.
Q4: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer or cell culture medium?
A4: You can determine the kinetic solubility of this compound in your specific medium by performing a simple serial dilution test. This involves preparing a series of dilutions of your compound in the aqueous medium and visually or instrumentally assessing for precipitation. A detailed protocol is provided in the "Experimental Protocols" section.
Solubility Data for this compound
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Maximum Concentration | Molar Concentration (approx.) | Reference |
| DMSO | ≥ 50 mg/mL | ≥ 157.8 mM | |
| DMSO | 30 mg/mL | 94.7 mM | |
| DMF | 30 mg/mL | 94.7 mM | |
| Ethanol | 5 mg/mL | 15.8 mM |
Molecular Weight of this compound: 316.78 g/mol
Troubleshooting Guides
This section provides a step-by-step approach to resolving precipitation issues with this compound.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
| Potential Cause | Explanation | Recommended Solution |
| Concentration Exceeds Solubility | The final concentration of this compound is above its solubility limit in the aqueous medium. | - Decrease the final working concentration. - Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration in your specific buffer. |
| Rapid Solvent Exchange | Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer causes a "solvent shock," leading to rapid precipitation. | - Perform a stepwise or serial dilution. First, create an intermediate dilution in your aqueous buffer, then add this to the final volume. - Add the DMSO stock dropwise to the vortexing aqueous solution to facilitate mixing. |
| Low Temperature of Aqueous Medium | The solubility of many compounds, including this compound, is lower at colder temperatures. | - Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound stock. |
Issue 2: Solution is initially clear but becomes cloudy or forms a precipitate over time.
| Potential Cause | Explanation | Recommended Solution |
| Time-Dependent Precipitation | The compound may be kinetically trapped in a supersaturated state that is not stable over the duration of the experiment. | - Prepare the final working solution immediately before use. - Consider the use of solubilizing excipients to enhance stability (see below). |
| Interaction with Media Components | Components in complex media (e.g., salts, proteins in serum) can interact with this compound, reducing its solubility over time. | - Test the solubility and stability of this compound in a simpler buffer (e.g., PBS) to identify if media components are the issue. - If serum is the cause, consider reducing the serum concentration if experimentally feasible. |
| pH Shift | Changes in pH, for example due to CO2 in an incubator, can affect the solubility of compounds with ionizable groups. | - Ensure your medium is adequately buffered for the experimental conditions. |
Issue 3: Need to prepare a higher concentration aqueous solution for in vivo studies.
For in vivo applications requiring higher concentrations, the use of formulation vehicles containing co-solvents and surfactants is often necessary.
| Formulation Strategy | Example Vehicle | Reference |
| Co-solvent/Surfactant System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Suspension | 0.5% Hydroxypropyl methylcellulose (HPMC) in water |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound from a DMSO Stock
This protocol outlines a method to minimize precipitation when preparing a working solution for in vitro assays.
-
Prepare a High-Concentration Stock in DMSO:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
-
Pre-warm the Aqueous Medium:
-
Warm your cell culture medium or buffer to the intended experimental temperature (e.g., 37°C).
-
-
Perform a Stepwise Dilution:
-
To avoid "solvent shock," do not add the concentrated DMSO stock directly to the final volume of the medium.
-
First, prepare an intermediate dilution. For example, add a small volume of the DMSO stock to a smaller, pre-warmed aliquot of the medium and mix gently.
-
Add this intermediate dilution to the final volume of the pre-warmed medium to achieve the desired final concentration.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation (cloudiness, particles). If the solution is clear, it is ready for use. Prepare fresh for each experiment.
-
Protocol 2: Determination of Kinetic Solubility in an Aqueous Medium
This protocol provides a method to estimate the maximum concentration of this compound that can be dissolved in a specific aqueous medium without precipitation.
-
Prepare a Serial Dilution of this compound in DMSO:
-
Start with your highest concentration DMSO stock and prepare a 2-fold serial dilution in DMSO in a 96-well plate or microcentrifuge tubes.
-
-
Add to Aqueous Medium:
-
In a separate 96-well plate, add your aqueous medium (e.g., 198 µL per well).
-
Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells containing the aqueous medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include a control well with medium and 2 µL of DMSO only.
-
-
Incubate and Observe:
-
Seal the plate and incubate at your experimental temperature (e.g., 37°C) for a relevant period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of cloudiness or precipitate.
-
For a more quantitative assessment, read the absorbance (turbidity) of the plate at a wavelength where the compound does not absorb (e.g., 620 nm).
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear (or does not show a significant increase in turbidity compared to the control) is the estimated kinetic solubility of this compound in that medium.
-
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Technical Support Center: JNJ-63533054 Microsomal Stability Assessment
This technical support center provides guidance for researchers and scientists investigating the microsomal stability of the GPR139 agonist, JNJ-63533054. While specific quantitative microsomal stability data for this compound is not publicly available, this guide offers detailed experimental protocols and troubleshooting advice for conducting such assessments.
Experimental Protocols
A typical microsomal stability assay is crucial for evaluating the metabolic fate of a compound, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] This in vitro assay measures the rate of disappearance of a test compound when incubated with liver microsomes.[2][3]
Key Experimental Parameters
For a robust microsomal stability assay, the following parameters are generally recommended.
| Parameter | Recommended Value | Rationale |
| Test Compound Concentration | 1 µM | A low concentration is used to ensure enzyme kinetics are in the linear range. |
| Microsomal Protein Concentration | 0.5 mg/mL | This concentration provides sufficient enzymatic activity for most compounds. |
| Cofactor | 1 mM NADPH (Nicotinamide adenine dinucleotide phosphate) | NADPH is an essential cofactor for CYP enzyme activity. |
| Incubation Temperature | 37°C | This temperature mimics physiological conditions. |
| Time Points | 0, 5, 15, 30, 45 minutes | Multiple time points allow for the determination of the degradation rate. |
| Reaction Termination | Cold acetonitrile | Acetonitrile precipitates proteins, effectively stopping the enzymatic reaction. |
| Analysis Method | LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) | This is a highly sensitive and specific method for quantifying the remaining parent compound. |
Detailed Experimental Workflow
The following diagram outlines the typical workflow for a microsomal stability assay.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during microsomal stability assays.
| Question | Possible Cause | Suggested Solution |
| Why is there no metabolism of the positive control? | Inactive microsomes or incorrect cofactor preparation. | Use a new, validated batch of microsomes. Ensure the cofactor (NADPH) is prepared fresh and stored on ice. |
| The compound appears to be unstable even in the absence of NADPH. What does this mean? | The compound may be chemically unstable in the assay buffer or subject to degradation by non-NADPH dependent enzymes. | Run a control incubation without the cofactor to assess chemical instability. |
| The disappearance rate is too rapid to measure accurately. | The compound is highly metabolized, or the microsomal protein concentration is too high. | Reduce the microsomal protein concentration and/or shorten the incubation time points. |
| There is high variability between replicate experiments. | Inconsistent pipetting, temperature fluctuations, or degradation of the NADPH cofactor. | Ensure accurate pipetting and maintain a consistent temperature. Prepare NADPH solutions fresh for each experiment. |
| The compound precipitates in the incubation mixture. | The compound has low aqueous solubility. | Decrease the initial concentration of the test compound. Ensure the final percentage of organic solvent (e.g., DMSO) is low (typically <1%) to avoid inhibiting enzyme activity. |
| How is the data from a microsomal stability assay analyzed? | The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t1/2) and the in vitro intrinsic clearance (CLint). | The following equations are used:t1/2 = 0.693 / elimination rate constantCLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration) |
Logical Relationship for Troubleshooting
The following diagram illustrates a logical approach to troubleshooting unexpected results in a microsomal stability assay.
References
Potential for JNJ-63533054 tachyphylaxis or desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for tachyphylaxis or desensitization of the GPR139 agonist, JNJ-63533054. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active agonist for the G protein-coupled receptor 139 (GPR139).[1] GPR139 is an orphan receptor predominantly expressed in the central nervous system, particularly in the habenula and septum.[2] this compound activates GPR139, which subsequently couples to both Gq/11 and Gi/o signaling pathways.[3] This dual coupling allows GPR139 to modulate downstream cellular responses through multiple effector systems.
Q2: Is there evidence for tachyphylaxis or desensitization with repeated administration of this compound?
Yes, there is published evidence suggesting functional desensitization to the effects of this compound upon repeated administration. A study investigating the role of GPR139 in sleep modulation found that the sleep-promoting effects of this compound in rats progressively diminished over a 7-day period of repeated dosing.[4] This observation of a waning effect over time is indicative of tachyphylaxis, or functional desensitization, at the organismal level.
Q3: What are the potential molecular mechanisms underlying the desensitization of this compound's effects?
While specific studies on the molecular mechanisms of this compound-induced desensitization are not yet available, the phenomenon is common for G protein-coupled receptors (GPCRs) and is likely mediated by one or more of the following established processes:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases (e.g., PKA, PKC) can phosphorylate the intracellular domains of the activated receptor.[5]
-
Arrestin Binding: Phosphorylated receptors are recognized by arrestin proteins. The binding of arrestin sterically hinders the coupling of the receptor to its G protein, thereby terminating the signal.
-
Receptor Internalization: The receptor-arrestin complex can be targeted for endocytosis, removing the receptor from the cell surface and further contributing to the desensitized state.
-
Constitutive Activity and Desensitization: It has been hypothesized that GPR139 may be constitutively activated by its endogenous ligands, L-tryptophan and L-phenylalanine, under physiological conditions. This constant activation could lead to a baseline level of desensitization and receptor internalization.
Troubleshooting Guide
Issue: Diminished in vivo or in vitro response to this compound upon repeated or prolonged exposure.
This issue may be indicative of receptor desensitization. The following steps can help to investigate and potentially mitigate this effect.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the stability and purity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Vary Dosing Regimen (in vivo): If observing a diminished response in animal models, consider altering the dosing schedule. Introducing drug-free holidays may allow for receptor resensitization.
-
Washout Periods (in vitro): For cell-based assays, ensure adequate washout periods between agonist applications to allow for receptor recycling to the cell surface and resensitization of the signaling pathway.
-
Investigate Molecular Mechanisms: To confirm if desensitization is occurring at the receptor level, consider performing experiments to measure changes in:
-
Receptor phosphorylation (e.g., using phospho-specific antibodies).
-
Arrestin recruitment (e.g., using BRET or FRET-based assays).
-
Receptor internalization (e.g., via ELISA of cell surface receptors or microscopy).
-
Downstream signaling pathway components.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature.
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human | 16 nM | Calcium Mobilization | |
| Human | 17 nM | GTPγS Binding | ||
| Rat | 63 nM | Calcium Mobilization | ||
| Mouse | 28 nM | Calcium Mobilization | ||
| Kd | Human | 10 nM | Radioligand Binding ([3H]this compound) | |
| Rat | 32 nM | Radioligand Binding ([3H]this compound) | ||
| Mouse | 23 nM | Radioligand Binding ([3H]this compound) | ||
| In vivo Effect | Rat | 3-30 mg/kg (p.o.) | Dose-dependent reduction in locomotor activity | |
| Rat | 3-30 mg/kg (p.o.) | Dose-dependent reduction in NREM latency and increase in NREM duration (acute dosing) | ||
| Desensitization | Rat | 7-day repeated dosing | Progressive dissipation of effect on NREM sleep |
Experimental Protocols
Proposed Protocol to Investigate this compound-Induced GPR139 Desensitization and Internalization
This is a generalized protocol based on standard methods for studying GPCR desensitization, as a specific published protocol for this compound is not available.
Objective: To determine if prolonged exposure to this compound leads to desensitization of GPR139 signaling and receptor internalization in a cellular model.
Cell Line: HEK293 or CHO cells stably expressing human GPR139.
Materials:
-
HEK293 or CHO cells expressing GPR139
-
Cell culture medium and supplements
-
This compound
-
Assay buffer (e.g., HBSS)
-
Calcium flux assay kit (e.g., Fluo-4)
-
ELISA plate reader with fluorescence detection
-
Antibodies for ELISA: anti-GPR139 (extracellular domain) and HRP-conjugated secondary antibody
-
TMB substrate
Methodology:
Part 1: Functional Desensitization Assay (Calcium Flux)
-
Cell Plating: Seed GPR139-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Pre-treatment:
-
Desensitization Group: Treat cells with a high concentration of this compound (e.g., 10x EC50) for a defined period (e.g., 30 minutes, 1 hour, 4 hours).
-
Control Group: Treat cells with vehicle for the same duration.
-
-
Washout: Gently wash all wells with assay buffer to remove the pre-treatment compound.
-
Dye Loading: Load all wells with a calcium indicator dye (e.g., Fluo-4) according to the manufacturer's instructions.
-
Challenge: Place the plate in a fluorescence plate reader. After establishing a baseline reading, challenge all wells with a range of this compound concentrations to generate a dose-response curve.
-
Data Analysis: Measure the peak fluorescence intensity for each well. Compare the EC50 and Emax values between the desensitized and control groups. A rightward shift in the EC50 and/or a decrease in the Emax in the pre-treated group indicates functional desensitization.
Part 2: Receptor Internalization Assay (Cell Surface ELISA)
-
Cell Plating: Seed GPR139-expressing cells in a 96-well plate and culture overnight.
-
Treatment: Treat cells with this compound at various concentrations and for different time points (e.g., 0, 15, 30, 60 minutes).
-
Fixation: Gently wash the cells with ice-cold PBS and then fix with 4% paraformaldehyde. Do not permeabilize the cells.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody targeting an extracellular epitope of GPR139.
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Wash and add TMB substrate. Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Data Analysis: A decrease in absorbance in the this compound-treated wells compared to vehicle-treated wells indicates a reduction in cell surface GPR139, suggesting receptor internalization.
Visualizations
Caption: GPR139 signaling pathway activated by this compound.
Caption: Experimental workflow to investigate this compound desensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putative role of GPR139 on sleep modulation using pharmacological and genetic rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing BLZ945 and its Less Active Diastereomer as a Negative Control for CSF-1R Inhibition Studies
This technical support guide provides comprehensive information for researchers, scientists, and drug development professionals on the use of the potent and selective CSF-1R inhibitor, BLZ945, and its less active diastereomer, M9, as a negative control in experimental settings.
Initial Clarification: JNJ-63533054 and JNJ-63770044
It is important to clarify that the compound this compound is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), not a CSF-1R inhibitor. Its enantiomer, JNJ-63770044, is significantly less active and serves as an appropriate negative control for studying GPR139-mediated effects. To address the interest in CSF-1R inhibition, this guide focuses on a well-characterized CSF-1R inhibitor, BLZ945, and a suitable negative control.
Frequently Asked Questions (FAQs)
Q1: What is BLZ945 and why is it used in research?
A1: BLZ945 is a potent, selective, and brain-penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase.[1] It is widely used in preclinical research to study the role of CSF-1R signaling in various biological processes and diseases, including cancer, neuroinflammation, and autoimmune disorders. By inhibiting CSF-1R, BLZ945 can deplete macrophages and microglia, which are dependent on this signaling pathway for their survival and proliferation.[1][2]
Q2: What is the appropriate negative control for BLZ945?
A2: A structural isomer (diastereomer) of BLZ945, designated as M9, has been identified as a pharmacologically active metabolite that is approximately 4-fold less potent than BLZ945.[3][4] Due to its structural similarity and reduced activity, M9 can be used as a negative or less active control to demonstrate that the observed biological effects are specifically due to the potent inhibition of CSF-1R by BLZ945 and not due to off-target effects of the chemical scaffold.
Q3: What are the key downstream signaling pathways of CSF-1R?
A3: Upon binding of its ligands (CSF-1 or IL-34), CSF-1R dimerizes and autophosphorylates, activating several downstream signaling cascades. The principal pathways include the PI3K/AKT pathway, crucial for cell survival, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is important for proliferation and differentiation. JAK/STAT and NF-κB pathways can also be activated, contributing to inflammatory responses.
Q4: How can I confirm that BLZ945 is inhibiting CSF-1R in my cellular model?
A4: You can assess the phosphorylation status of CSF-1R and its downstream targets. Upon stimulation with CSF-1, treatment with BLZ945 should lead to a dose-dependent decrease in the phosphorylation of CSF-1R, AKT, and ERK. A Western blot analysis is a standard method for this verification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of BLZ945 on cell viability in my CSF-1R expressing cell line. | The cells may have additional survival pathways that are independent of CSF-1R signaling. | Confirm CSF-1R expression and its functional role in your specific cell line. Serum-starve the cells and then stimulate with CSF-1 to ensure they are responsive. Run a dose-response curve with BLZ945 to determine the effective concentration. |
| High background in my in vitro kinase assay. | Contamination of reagents with other kinases or ATP. Autophosphorylation of the substrate. | Use highly purified kinase and substrate. Include a control with no kinase to assess substrate autophosphorylation. Ensure the purity of ATP. |
| Variability in in vivo animal studies. | Issues with drug formulation, administration, or animal metabolism. | Ensure consistent formulation and administration of BLZ945 (e.g., in a suitable vehicle like 20% Captisol). Monitor plasma levels of the compound to confirm bioavailability. Include a vehicle-only control group and a group treated with the less active M9 diastereomer. |
| Unexpected off-target effects observed. | The concentration of BLZ945 used may be too high, leading to inhibition of other kinases. | Perform a kinase panel screening to assess the selectivity of BLZ945 at the concentrations used in your experiments. Compare the effects with the less active M9 diastereomer to distinguish specific from non-specific effects. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of BLZ945.
Table 1: In Vitro Inhibitory Activity of BLZ945
| Assay Type | Target | IC50 / EC50 | Reference |
| Biochemical Kinase Assay | CSF-1R | 1 nM | |
| Cell-based Proliferation Assay (BMDMs) | CSF-1 dependent proliferation | 67 nM |
Table 2: Comparison of BLZ945 and its Diastereomer M9
| Compound | Potency | Note | Reference |
| BLZ945 | High | Potent CSF-1R inhibitor | |
| M9 | ~4-fold less potent than BLZ945 | Less active diastereomer, suitable as a negative control. |
Experimental Protocols
In Vitro CSF-1R Kinase Assay
Objective: To determine the direct inhibitory effect of BLZ945 on CSF-1R kinase activity.
Materials:
-
Recombinant human CSF-1R kinase domain
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)
-
BLZ945 and M9 (or other negative control) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well plates
-
Phosphocellulose paper and stop buffer (e.g., 0.75% phosphoric acid) for radiometric assay
Procedure:
-
Prepare serial dilutions of BLZ945 and the negative control (M9) in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the substrate, and the test compounds.
-
Add the recombinant CSF-1R kinase to initiate the pre-incubation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction. For a radiometric assay, spot the reaction mixture onto phosphocellulose paper and wash with stop buffer to remove unincorporated ATP.
-
Quantify the incorporated phosphate using a scintillation counter or other appropriate detection method (e.g., fluorescence or luminescence for non-radiometric assays).
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell-Based CSF-1R Phosphorylation Assay
Objective: To assess the inhibition of CSF-1-induced CSF-1R phosphorylation in cells.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or other CSF-1R expressing cells
-
Complete culture medium
-
Serum-free medium
-
Recombinant murine or human CSF-1
-
BLZ945 and M9 dissolved in DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R, and appropriate secondary antibodies.
-
Western blot equipment and reagents.
Procedure:
-
Plate BMDMs and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of BLZ945 or M9 for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 5-10 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blot analysis using antibodies against phospho-CSF-1R and total CSF-1R.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
In Vivo Murine Glioma Model
Objective: To evaluate the efficacy of BLZ945 in reducing tumor-associated macrophages and inhibiting tumor growth in a preclinical model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Human glioma cells (e.g., U251)
-
BLZ945 and vehicle (e.g., 20% Captisol)
-
Dosing gavage needles
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Tissue processing reagents for histology and flow cytometry.
Procedure:
-
Intracranially implant glioma cells into the mice.
-
Monitor tumor growth using bioluminescence imaging or MRI.
-
Once tumors are established, randomize mice into treatment groups (vehicle, BLZ945, and optionally a negative control group).
-
Administer BLZ945 or vehicle daily by oral gavage at a specified dose (e.g., 200 mg/kg).
-
Monitor tumor growth and animal health throughout the study.
-
At the end of the study, harvest the brains and other tissues.
-
Analyze the tumors for size, proliferation (e.g., Ki67 staining), apoptosis (e.g., TUNEL assay), and the number of tumor-associated macrophages (e.g., Iba1 or CD68 staining).
Visualizations
Caption: CSF-1R Signaling Pathway and Point of Inhibition by BLZ945.
References
- 1. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Phenotypic and metabolic investigation of a CSF-1R kinase receptor inhibitor (BLZ945) and its pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GPR139 Agonists: JNJ-63533054 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G protein-coupled receptor 139 (GPR139) agonist JNJ-63533054 with other notable GPR139 agonists. The information is presented to facilitate objective evaluation of their performance based on available experimental data.
GPR139 is an orphan receptor predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus. Its modulation is of significant interest for potential therapeutic applications in neurological and psychiatric disorders. This guide focuses on the pharmacological and pharmacokinetic properties of key GPR139 agonists to aid researchers in selecting the appropriate tool compounds for their studies.
Comparative Analysis of GPR139 Agonist Potency
The following table summarizes the in vitro potency of this compound and other selected GPR139 agonists, primarily determined through calcium mobilization and GTPγS binding assays. This compound consistently demonstrates high potency across various assays and species.
| Compound | Assay Type | Species | Potency (EC₅₀) | Reference |
| This compound | Calcium Mobilization | Human | 16 nM | [1][2][3] |
| GTPγS Binding | Human | 17 nM | [1][2] | |
| Calcium Mobilization | Rat | 63 nM | ||
| Calcium Mobilization | Mouse | 28 nM | ||
| TAK-041 (Zelatriazin) | Calcium Mobilization | Human | 22 nM | |
| TC-O 9311 | Calcium Mobilization | Human | 39 nM | |
| Compound 1a | Calcium Mobilization | Human | 39 nM | |
| L-Tryptophan | Calcium Mobilization | Human | 220 µM | |
| L-Phenylalanine | Calcium Mobilization | Human | 320 µM |
Selectivity and Pharmacokinetic Profiles
A critical aspect of a tool compound's utility is its selectivity and pharmacokinetic properties. This compound has been profiled against a panel of other receptors and transporters, demonstrating high selectivity for GPR139. It is also orally bioavailable and brain penetrant, making it suitable for in vivo studies.
| Compound | Selectivity | Key Pharmacokinetic Parameters | Reference |
| This compound | Selective for GPR139 over a panel of 50 other GPCRs, ion channels, and transporters, including the highly homologous GPR142. | Rat: Orally bioavailable, crosses the blood-brain barrier (brain/plasma ratio of 1.2), IV clearance of 53 mL/min/kg, Cmax of 317 ng/mL, and a half-life of 2.5 hours. | |
| TAK-041 (Zelatriazin) | Selective for GPR139. | Human: Orally available with a nearly linear pharmacokinetic profile, rapid absorption, and a long half-life of 170-302 hours. | |
| Compound 1a | No cross-reactivity observed against 90 diverse targets. | Rat: Limited utility as an in vivo tool due to poor whole brain exposure (61 ng/g) and a low brain/plasma ratio of 0.03. |
GPR139 Signaling Pathway
Activation of GPR139 by agonists primarily initiates signaling through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. While Gq/11 is the primary pathway, evidence also suggests coupling to Gi/o proteins.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to allow for replication and comparison of experimental findings.
Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following GPR139 activation.
Experimental Workflow:
Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably or transiently expressing the GPR139 receptor in appropriate media.
-
Seed cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well and incubate overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the GPR139 agonists in assay buffer.
-
Use a Fluorometric Imaging Plate Reader (FLIPR) to add the agonist solutions to the cell plate.
-
-
Fluorescence Measurement:
-
Immediately following compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record data over a time course to capture the peak response.
-
-
Data Analysis:
-
Normalize the fluorescence signal to baseline and determine the maximum response for each agonist concentration.
-
Plot the dose-response curves and calculate the EC₅₀ values using a non-linear regression model.
-
GTPγS Binding Assay
This functional assay measures the G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
Experimental Workflow:
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing GPR139 in a cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, combine the cell membranes, various concentrations of the GPR139 agonist, GDP, and [³⁵S]GTPγS in an assay buffer containing MgCl₂.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
-
Quantification:
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
-
Plot the specific binding as a function of agonist concentration and calculate the EC₅₀ and Emax values.
-
Conclusion
This compound stands out as a potent and selective GPR139 agonist with favorable pharmacokinetic properties for in vivo research. Its well-characterized profile makes it a valuable tool for elucidating the physiological and pathophysiological roles of GPR139. While other agonists such as TAK-041 and TC-O 9311 also exhibit high potency, the comprehensive preclinical data available for this compound provides a strong foundation for its use in a variety of experimental models. The choice of agonist will ultimately depend on the specific requirements of the research, including the desired potency, selectivity, and suitability for in vivo applications. This guide provides the necessary data to make an informed decision.
References
A Comparative In Vivo Analysis of GPR139 Agonists: JNJ-63533054 and TAK-041
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo properties of two prominent GPR139 agonists, JNJ-63533054 and TAK-041. Both compounds have been investigated for their potential in treating central nervous system disorders. This document synthesizes available preclinical data to facilitate an objective evaluation of their in vivo performance, supported by experimental details.
Mechanism of Action
Both this compound and TAK-041 are potent and selective agonists of the G protein-coupled receptor 139 (GPR139). GPR139 is an orphan receptor highly expressed in the central nervous system, particularly in the habenula, a brain region implicated in mood, motivation, and reward.[1][2] The endogenous ligands for GPR139 are believed to be the essential amino acids L-tryptophan and L-phenylalanine.[2][3] Activation of GPR139 is thought to modulate dopaminergic and serotonergic systems, making it a target for neuropsychiatric disorders.
GPR139 Signaling Pathway
Activation of GPR139 by agonists like this compound and TAK-041 initiates a signaling cascade primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
GPR139 Signaling Cascade
In Vivo Pharmacokinetics
Both compounds are orally bioavailable and penetrate the blood-brain barrier.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (p.o.) | Time (h) | Plasma Conc. (ng/mL) | Brain Conc. (ng/mL) | Brain/Plasma Ratio |
| Mouse | 10 mg/kg | 0.25 | 1968 ± 1298 | 2115 ± 1404 | ~1.1 |
| 0.5 | 1293 ± 467 | 1341 ± 514 | ~1.0 | ||
| 1 | 823 ± 276 | 825 ± 286 | ~1.0 | ||
| 2 | 450 ± 156 | 450 ± 156 | ~1.0 | ||
| 4 | 227 ± 115 | 216 ± 96 | ~1.0 | ||
| 8 | 62 ± 46 | 45 ± 14 | ~0.7 | ||
| Rat | 10 mg/kg | 0.5 | 350 ± 2.5 | 416 ± 1.4 | ~1.2 |
| 2 | 183 ± 69 | 217 ± 56 | ~1.2 | ||
| 6 | 81 ± 9 | 93 ± 10 | ~1.1 | ||
| Data presented as mean ± SD. |
Limited publicly available pharmacokinetic data for TAK-041 in rodents prevents a direct tabular comparison. However, studies in humans have shown that TAK-041 is rapidly absorbed with a long half-life.
In Vivo Pharmacodynamics
Target Engagement: c-fos Expression in the Habenula
Activation of GPR139 in the habenula is expected to increase neuronal activity, which can be measured by the expression of the immediate early gene c-fos.
This compound: Oral administration of this compound at doses of 10 and 30 mg/kg did not significantly alter c-fos expression in the medial habenula of mice.
TAK-041: In contrast, TAK-041 was shown to increase c-fos expression in the habenula of wild-type mice, an effect that was absent in GPR139 knockout mice, confirming target engagement in vivo.
Table 2: Comparative Effect on c-fos Expression in the Habenula
| Compound | Species | Dose (p.o.) | Effect on c-fos Expression | Reference |
| This compound | Mouse | 10, 30 mg/kg | No significant effect | |
| TAK-041 | Mouse | Not specified | Increased expression |
Neurochemical Effects
This compound: In vivo microdialysis studies in rats showed that this compound (10 mg/kg, p.o.) did not alter basal levels of dopamine or serotonin in the medial prefrontal cortex (mPFC) or the nucleus accumbens (NAc). It also had no effect on amphetamine-induced dopamine release in the NAc.
TAK-041: Microdialysis studies in rats indicated that TAK-041 reduced amphetamine- and nicotine-induced dopamine release in the NAc.
Table 3: Comparative Effects on Neurotransmitter Levels
| Compound | Species | Brain Region | Neurotransmitter | Effect | Reference |
| This compound | Rat | mPFC, NAc | Dopamine, Serotonin | No effect on basal levels | |
| TAK-041 | Rat | NAc | Dopamine | Reduced amphetamine/nicotine-induced release |
Behavioral Effects
This compound: In behavioral models, this compound (10 mg/kg, p.o.) produced a small anxiolytic-like effect in the marble burying test in mice but had no significant effect in the elevated plus maze. It also showed an anhedonic-like effect in the urine sniffing test.
TAK-041: TAK-041 has been shown to rescue social interaction deficits in multiple rodent models of schizophrenia.
Table 4: Comparative Behavioral Effects
| Compound | Species | Behavioral Model | Outcome | Reference |
| This compound | Mouse | Marble Burying Test | Small anxiolytic-like effect | |
| Mouse | Elevated Plus Maze | No significant effect | ||
| Mouse | Urine Sniffing Test | Anhedonic-like effect | ||
| TAK-041 | Mouse | Social Interaction Models | Rescued social deficits |
Experimental Protocols
In Vivo c-fos Immunohistochemistry Workflow
c-fos Immunohistochemistry Workflow
Detailed Protocol for c-fos Immunohistochemistry:
-
Drug Administration: Administer this compound, TAK-041, or vehicle control to animals (e.g., mice) via the desired route (e.g., oral gavage).
-
Perfusion: After a set time (e.g., 2 hours), deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Tissue Processing: Extract the brains and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Section the brains coronally (e.g., 40 µm thickness) using a cryostat.
-
Immunostaining:
-
Wash sections in PBS.
-
Block endogenous peroxidase activity with H₂O₂.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate with a primary antibody against c-fos overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin complex (ABC) reagent.
-
Visualize with a diaminobenzidine (DAB) solution.
-
-
Imaging and Analysis: Mount sections on slides, dehydrate, and coverslip. Capture images of the habenula using a microscope and quantify the number of c-fos positive cells using image analysis software.
Social Interaction Test Workflow
References
- 1. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-63533054: A Comparative Analysis of Selectivity Against Endogenous GPR139 Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic GPR139 agonist, JNJ-63533054, with its putative endogenous ligands, L-tryptophan (L-Trp) and L-phenylalanine (L-Phe). The data presented herein is intended to offer an objective performance assessment based on available experimental evidence, aiding researchers in the selection of appropriate tools for studying GPR139 pharmacology.
Executive Summary
This compound is a potent and selective agonist of the G protein-coupled receptor 139 (GPR139)[1]. GPR139 is an orphan receptor with enriched expression in the central nervous system, particularly in the habenula and septum[2][3]. The essential amino acids L-tryptophan and L-phenylalanine have been identified as putative endogenous ligands for GPR139[2]. This guide summarizes the binding and functional potency of this compound in comparison to these endogenous amino acids, providing detailed experimental protocols for the key assays used in their characterization.
Quantitative Comparison of Ligand Potency
The following tables summarize the binding affinity (Kd) and functional potency (EC50) of this compound, L-tryptophan, and L-phenylalanine for the human GPR139 receptor.
Table 1: GPR139 Receptor Binding Affinity
| Ligand | Assay Type | Radioligand | Cell Line | Kd/Ki (nM) | Reference |
| This compound | Saturation Binding | [³H]this compound | hGPR139 expressing cells | 10 | |
| L-tryptophan | Competition Binding | [³H]this compound | hGPR139 expressing cells | Displaces [³H]this compound | |
| L-phenylalanine | Competition Binding | [³H]this compound | hGPR139 expressing cells | Displaces [³H]this compound |
Note: Specific Ki values for L-tryptophan and L-phenylalanine from competition binding assays with [³H]this compound were not explicitly found in the provided search results. However, their ability to displace the radioligand confirms their interaction with the same binding site.
Table 2: GPR139 Receptor Functional Potency
| Ligand | Assay Type | Cell Line | EC50 | Reference |
| This compound | Calcium Mobilization | hGPR139 expressing cells | 16 nM | |
| This compound | GTPγS Binding | hGPR139 expressing cells | 17 nM | |
| L-tryptophan | Calcium Mobilization / GTPγS Binding / ERK Phosphorylation | GPR139 expressing cells | 30 - 300 µM | |
| L-phenylalanine | Calcium Mobilization / GTPγS Binding / ERK Phosphorylation | GPR139 expressing cells | 30 - 300 µM |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the GPR139 signaling pathway and the general workflows for the key experimental assays used to characterize these ligands.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of a radiolabeled ligand or the inhibition constant (Ki) of a non-radiolabeled competitor for the GPR139 receptor.
Materials:
-
HEK293 cells transiently or stably expressing human GPR139.
-
[³H]this compound (radioligand).
-
Unlabeled this compound, L-tryptophan, L-phenylalanine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest GPR139-expressing cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Saturation Binding Assay (to determine Kd of [³H]this compound):
-
In a 96-well plate, add a constant amount of membrane protein to each well.
-
Add increasing concentrations of [³H]this compound.
-
For non-specific binding determination, add a high concentration of unlabeled this compound to a parallel set of wells.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Kd and Bmax.
-
-
Competition Binding Assay (to determine Ki of endogenous ligands):
-
To each well containing membrane protein, add a fixed concentration of [³H]this compound (typically at or below its Kd).
-
Add increasing concentrations of the unlabeled competitor (L-tryptophan or L-phenylalanine).
-
Incubate, filter, and measure radioactivity as described for the saturation assay.
-
Analyze the data using non-linear regression to determine the IC50 of the competitor.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of GPR139 agonists by quantifying the increase in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293 cells transiently or stably expressing human GPR139.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound, L-tryptophan, L-phenylalanine.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Seed GPR139-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and replace it with assay buffer containing the calcium-sensitive fluorescent dye.
-
Incubate the plate at 37°C for a specified time to allow for dye loading into the cells.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the agonist compounds (this compound, L-tryptophan, L-phenylalanine) in assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Use the automated injector to add the agonist solutions to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
GTPγS Binding Assay
Objective: To measure the functional potency (EC50) of GPR139 agonists by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Membrane preparations from cells expressing human GPR139.
-
[³⁵S]GTPγS.
-
GDP.
-
GTPγS (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
This compound, L-tryptophan, L-phenylalanine.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add membrane protein, GDP, and varying concentrations of the agonist to each well.
-
Pre-incubate the mixture at room temperature.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate at 30°C with gentle agitation for a predetermined time.
-
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the radioactivity.
-
SPA Method: Add SPA beads to the wells to capture the radiolabeled G proteins. The proximity of the [³⁵S] to the scintillant in the beads will generate a signal that can be measured in a scintillation counter.
-
-
Data Analysis:
-
For each agonist concentration, calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS).
-
Plot the specific binding as a function of agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound is a significantly more potent agonist of the GPR139 receptor than its putative endogenous ligands, L-tryptophan and L-phenylalanine, exhibiting nanomolar versus micromolar potency in functional assays. This substantial difference in potency, combined with its high selectivity, makes this compound a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of GPR139. The experimental protocols provided in this guide offer a foundation for the consistent and reliable characterization of GPR139 ligands.
References
Validating GPR139 as the Target of JNJ-63533054: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-63533054 and other pharmacological tools used to validate and study the G protein-coupled receptor 139 (GPR139). Experimental data is presented to objectively assess the performance of this compound as a selective and potent agonist for GPR139, an orphan receptor primarily expressed in the central nervous system with potential therapeutic implications in neuropsychiatric and behavioral disorders.[1][2][3]
Comparative Analysis of GPR139 Ligands
The validation of this compound as a specific GPR139 agonist relies on comparative data from a suite of pharmacological assays. The following tables summarize the in vitro potency and binding affinity of this compound alongside other commonly used GPR139 agonists and antagonists.
Table 1: In Vitro Potency of GPR139 Agonists
| Compound | Species | Assay Type | EC50 (nM) |
| This compound | Human | Calcium Mobilization | 16[4][5] |
| Human | GTPγS Binding | 17 | |
| Rat | Calcium Mobilization | 63 | |
| Mouse | Calcium Mobilization | 28 | |
| Zebrafish | Luciferase Reporter | 3.91 | |
| TAK-041 | Human | Calcium Mobilization | 22 |
| Compound 1a | Human | Calcium Mobilization | 39 |
| GPR139 agonist-2 (compound 20a) | Human | Calcium Mobilization | 24.7 |
| TC-O 9311 | Human | Not Specified | 39 |
Table 2: Binding Affinity of GPR139 Ligands
| Compound | Species | Assay Type | Ki/Kd (nM) |
| This compound | Human | Saturation Binding ([3H]this compound) | 10 (Kd) |
| Rat | Saturation Binding ([3H]this compound) | 32 (Kd) | |
| Mouse | Saturation Binding ([3H]this compound) | 23 (Kd) | |
| TAK-041 | Human | Not Specified | 1236 (Ki) |
Table 3: In Vitro Potency of GPR139 Antagonists
| Compound | Species | Assay Type | IC50 (µM) |
| NCRW0005-F05 | Human | Not Specified | 0.21 |
| LP-471756 | Human | cAMP Production | 0.64 |
Selectivity Profile of this compound:
This compound has demonstrated high selectivity for GPR139. Screening against a panel of 50 other targets, including GPCRs, ion channels, and transporters, revealed no significant off-target activity. Notably, it shows no activity at GPR142, the closest homolog to GPR139.
GPR139 Signaling Pathway
Activation of GPR139 by an agonist like this compound primarily initiates signaling through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a response that is readily measured in functional assays. There is also evidence for GPR139 coupling to the Gi/o pathway. The activation of Gq/11 by GPR139 has been shown to modulate the activity of downstream effectors such as adenylyl cyclase (AC) and G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Experimental Protocols
Detailed methodologies for key in vitro assays used to validate GPR139 as the target of this compound are outlined below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR139 activation.
Workflow:
Protocol:
-
Cell Culture: HEK293 or CHO-K1 cells stably or transiently expressing human, rat, or mouse GPR139 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye, such as Fluo-4 AM, in a suitable assay buffer at 37°C.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Test compounds, including a concentration range of this compound, are added to the wells.
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are monitored in real-time.
-
Data Analysis: The fluorescence signal is analyzed to generate concentration-response curves and calculate EC50 values.
GTPγS Binding Assay
This functional assay measures the G protein activation following agonist binding to GPR139.
Protocol:
-
Membrane Preparation: Crude membranes are prepared from cells overexpressing GPR139.
-
Assay Reaction: The membranes are incubated in an assay buffer containing GDP, the test compound (e.g., this compound), and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Incubation: The reaction is allowed to proceed at 30°C for a defined period.
-
Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate, which traps the membranes with bound [35S]GTPγS. Unbound [35S]GTPγS is washed away.
-
Detection: The amount of [35S]GTPγS bound to the G proteins is quantified using a scintillation counter.
-
Data Analysis: The data is used to determine the potency (EC50) and efficacy (Emax) of the agonist in stimulating G protein activation.
cAMP Assay
This assay is used to determine if GPR139 activation modulates the production of cyclic adenosine monophosphate (cAMP), typically through its coupling to Gs or Gi proteins.
Protocol:
-
Cell Culture: GPR139-expressing cells are plated in a suitable microplate format.
-
Compound Treatment: Cells are treated with the test compound (e.g., this compound). For Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable level of cAMP.
-
Cell Lysis: After incubation, a lysis buffer is added to release intracellular cAMP.
-
cAMP Detection: The level of cAMP is quantified using a competitive immunoassay, often employing technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence.
-
Data Analysis: The signal is used to determine the effect of the test compound on cAMP levels, from which IC50 or EC50 values can be derived.
Conclusion
The data presented in this guide strongly support the validation of GPR139 as the primary target of this compound. Its high potency, selectivity, and consistent activity across multiple species and assay formats make it an invaluable tool for elucidating the physiological and pathophysiological roles of GPR139. The comparative data provided for other GPR139 ligands further contextualize the pharmacological profile of this compound. The detailed experimental protocols and the signaling pathway diagram offer a practical resource for researchers designing and interpreting studies involving this important orphan receptor.
References
- 1. Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
JNJ-63533054: A Comparative Analysis of Cross-Species Potency at the GPR139 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species potency of JNJ-63533054, a selective agonist for the G protein-coupled receptor 139 (GPR139), with a focus on its activity in human versus rodent models. Experimental data, detailed methodologies, and visual representations of signaling pathways are presented to offer a clear and objective overview for research and drug development applications.
Executive Summary
This compound is a potent and selective agonist of GPR139, an orphan receptor primarily expressed in the central nervous system.[1] In vitro studies have demonstrated that this compound exhibits similar high-potency agonist activity at human, rat, and mouse GPR139, suggesting a favorable translational profile for this compound.[2] This guide summarizes the available quantitative data on its cross-species potency, details the experimental protocols used for its characterization, and provides a comparative look at other GPR139 agonists.
Data Presentation
In Vitro Potency and Binding Affinity of this compound
The following table summarizes the in vitro potency (EC₅₀) and binding affinity (Kd) of this compound for human, rat, and mouse GPR139.
| Species | Assay Type | Parameter | Value (nM) | Reference |
| Human | Calcium Mobilization | EC₅₀ | 16 | [2] |
| Human | GTPγS Binding | EC₅₀ | 17 | [2] |
| Human | Radioligand Binding | Kd | 10 | [2] |
| Rat | Calcium Mobilization | EC₅₀ | 63 | |
| Rat | Radioligand Binding | Kd | 32 | |
| Mouse | Calcium Mobilization | EC₅₀ | 28 | |
| Mouse | Radioligand Binding | Kd | 23 |
Comparative Potency of GPR139 Agonists
This compound has been compared with other known GPR139 agonists. The rank order of potency in in vitro functional assays has been reported as follows:
This compound > Compound 1a > TAK-041 > AC4 > DL43
The following table provides available potency data for these comparators.
| Compound | Species | Assay Type | Parameter | Value (nM) | Reference |
| Compound 1a | Human | Calcium Mobilization | EC₅₀ | 39 | |
| TAK-041 | Human | Not Specified | - | Potent Agonist |
In Vivo Pharmacokinetics of this compound in Rodents
Pharmacokinetic studies in rats have demonstrated that this compound is orally bioavailable and crosses the blood-brain barrier.
| Species | Administration | Dose | Cmax | t1/2 | Brain/Plasma Ratio | Reference |
| Rat | Intravenous (IV) | 1 mg/kg | - | 2.5 hours | 1.2 | |
| Rat | Oral (PO) | 5 mg/kg | 317 ng/mL | - | - |
Note: Publicly available human pharmacokinetic data for this compound was not identified at the time of this report.
Experimental Protocols
Calcium Mobilization Assay
This assay is a primary method for determining the functional potency of GPR139 agonists.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured and stably or transiently transfected with the GPR139 receptor from the species of interest (human, rat, or mouse).
-
Cell Plating: Transfected cells are plated into 96- or 384-well microplates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can enter the cell and is cleaved to its active form by intracellular esterases.
-
Compound Addition: A range of concentrations of the test compound (e.g., this compound) is added to the wells.
-
Signal Detection: The fluorescence intensity is measured over time using a plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR). An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ value is calculated.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest and is used to determine agonist potency and efficacy.
-
Membrane Preparation: Cell membranes expressing the GPR139 receptor are prepared from transfected cells.
-
Assay Buffer Preparation: An assay buffer containing GDP, MgCl₂, and other necessary components is prepared.
-
Incubation: The cell membranes are incubated with varying concentrations of the agonist (e.g., this compound) and a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound form, typically by rapid filtration through a filter plate.
-
Detection: The amount of radioactivity retained on the filters, which corresponds to the amount of [³⁵S]GTPγS bound to the G proteins, is quantified using a scintillation counter.
-
Data Analysis: The specific binding is plotted against the agonist concentration to determine the EC₅₀ and Emax values.
Spontaneous Locomotor Activity Assay in Rodents
This in vivo assay is used to assess the behavioral effects of a compound on the central nervous system.
-
Animal Acclimation: Rats or mice are acclimated to the testing room for a defined period before the experiment.
-
Compound Administration: this compound or a vehicle control is administered to the animals, typically via oral gavage, at various doses.
-
Open Field Test: At a specified time after dosing, individual animals are placed in an open field arena. The arena is equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Data Collection: Locomotor activity, including distance traveled, rearing frequency, and time spent in different zones of the arena, is recorded for a set duration.
-
Data Analysis: The collected data for the compound-treated groups are compared to the vehicle-treated group to determine the effect of the compound on spontaneous locomotor activity.
Signaling Pathway and Experimental Workflow Visualization
Caption: GPR139 signaling cascade initiated by this compound.
References
A Comparative Analysis of GPR139 Agonists: JNJ-63533054, L-Tryptophan, and L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic agonist JNJ-63533054 and the endogenous amino acid agonists, L-tryptophan and L-phenylalanine, in their activation of the G protein-coupled receptor 139 (GPR139). GPR139 is an orphan receptor predominantly expressed in the central nervous system, including the habenula and striatum, and is a potential therapeutic target for neuropsychiatric and behavioral disorders.[1][2][3][4] This document synthesizes experimental data to offer an objective performance comparison of these key GPR139 activators.
Quantitative Comparison of GPR139 Activation
The potency of this compound, L-tryptophan, and L-phenylalanine in activating GPR139 has been evaluated using various in vitro assays. The following table summarizes their half-maximal effective concentrations (EC50), a key measure of agonist potency.
| Agonist | Human GPR139 EC50 (Calcium Mobilization) | Rat GPR139 EC50 (Calcium Mobilization) | Mouse GPR139 EC50 (Calcium Mobilization) | Human GPR139 EC50 (GTPγS Binding) |
| This compound | 16 nM[5] | 63 nM | 28 nM | 17 nM |
| L-Tryptophan | 30-300 µM | - | - | - |
| L-Phenylalanine | 30-300 µM | - | - | - |
Note: The EC50 values for L-tryptophan and L-phenylalanine are presented as a range, reflecting the variability reported across different studies and experimental conditions.
GPR139 Signaling Pathway
GPR139 activation initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a commonly measured endpoint in activation assays. GPR139 can also couple to Gαi/o proteins.
Experimental Protocols
The following methodologies are commonly employed to assess the activation of GPR139 by agonists.
Calcium Mobilization Assay
This assay is a primary method for quantifying GPR139 activation, leveraging the receptor's coupling to the Gαq/11 pathway.
Objective: To measure the increase in intracellular calcium concentration following agonist stimulation.
General Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with a plasmid encoding the human, rat, or mouse GPR139 receptor.
-
Cell Plating: Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cell monolayer is loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered saline solution.
-
Agonist Addition: A range of concentrations of the test compound (this compound, L-tryptophan, or L-phenylalanine) is added to the wells.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The EC50 values are calculated from the concentration-response curves using non-linear regression analysis.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the receptor.
Objective: To quantify the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing GPR139.
-
Assay Incubation: The membranes are incubated with the test agonist, GDP, and [35S]GTPγS in an assay buffer.
-
Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound nucleotide, typically by filtration through a glass fiber filter mat.
-
Detection: The amount of radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is used to determine EC50 values.
Discussion
The experimental data clearly demonstrates that this compound is a significantly more potent agonist of GPR139 than the endogenous ligands L-tryptophan and L-phenylalanine. The nanomolar potency of this compound makes it a valuable tool for in vitro and in vivo studies to probe the physiological functions of GPR139. In contrast, L-tryptophan and L-phenylalanine activate GPR139 at concentrations that are within their physiological range in the brain, suggesting that GPR139 may function as a sensor for these essential amino acids.
The choice of agonist for GPR139 research will depend on the specific experimental goals. For studies requiring maximal receptor activation or for in vivo pharmacological investigations, the high potency and selectivity of this compound are advantageous. For studies aiming to understand the physiological role of GPR139 in response to endogenous ligands, L-tryptophan and L-phenylalanine are the more relevant compounds.
It is important to note that while both types of agonists activate the same primary Gαq/11 signaling pathway, the significant difference in potency may lead to different downstream cellular responses and physiological outcomes. Further research is needed to fully elucidate the therapeutic potential of targeting GPR139.
References
- 1. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
JNJ-63533054 and its interaction with other receptor systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JNJ-63533054, a potent and selective agonist of the G protein-coupled receptor 139 (GPR139). It summarizes its pharmacological profile, interaction with other receptor systems, and compares its performance with alternative GPR139 agonists, supported by available experimental data.
Introduction to this compound
This compound is a synthetic, small-molecule agonist developed for the orphan receptor GPR139.[1][2] GPR139 is predominantly expressed in the central nervous system, suggesting its involvement in neurological and psychiatric processes.[3] this compound is characterized as a potent, selective, and orally bioavailable compound that can cross the blood-brain barrier, making it a valuable tool for investigating the physiological roles of GPR139.[4][5]
Mechanism of Action and Signaling Pathways
This compound activates GPR139, which has been shown to couple to multiple G protein signaling pathways. The primary mechanism involves the activation of both Gq/11 and Gi/o pathways. However, functional studies indicate that the downstream effects of this compound are predominantly mediated through the Gq/11 pathway. This leads to the mobilization of intracellular calcium and the stimulation of adenylyl cyclase. Notably, GPR139 activation by this compound has been shown to functionally oppose the signaling of the µ-opioid receptor.
An interesting structural finding reveals that this compound can adopt different binding poses within the GPR139 receptor depending on which G protein subtype it is coupled with (Gs/q vs. Gi). This suggests a potential for biased agonism, where the ligand can differentially activate distinct signaling cascades.
Comparative Analysis with Alternative GPR139 Agonists
This compound is often compared with other well-characterized GPR139 agonists, primarily TAK-041 and Compound 1a. While all three compounds are potent agonists of GPR139, they exhibit differences in their pharmacological profiles.
| Compound | EC50 (human GPR139) | Key Characteristics | Reference |
| This compound | 16 nM (Calcium mobilization) | High efficacy in inositol monophosphate signaling and receptor internalization. Orally bioavailable and brain penetrant. | |
| TAK-041 | 22 nM | Potent and selective agonist explored for the treatment of negative symptoms associated with schizophrenia. | |
| Compound 1a | 39 nM (Calcium mobilization) | One of the first reported potent GPR139 agonists. |
Studies have indicated a rank order of potency for these agonists in various functional assays as: this compound > Compound 1a > TAK-041. Furthermore, this compound has been shown to have a higher efficacy in mediating inositol monophosphate signaling and receptor internalization compared to Compound 1a.
Interaction with Other Receptor Systems and Off-Target Profile
The interaction of GPR139 with the melanocortin system has been a subject of investigation. While some initial studies suggested that melanocortin peptides like ACTH and α-MSH could activate GPR139, subsequent research indicated that this activation is not physiologically relevant.
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are not fully available in the public literature. However, based on published studies, the key assays employed are outlined below. Researchers should refer to the cited literature for further details and specific experimental conditions.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kd) of this compound to GPR139.
-
General Procedure:
-
Membrane preparations from cells expressing GPR139 are incubated with varying concentrations of radiolabeled [³H]this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Saturation binding data are analyzed to determine Kd and Bmax values.
-
Calcium Mobilization Assay
-
Objective: To measure the functional potency (EC50) of this compound in activating the Gq/11 pathway.
-
General Procedure:
-
Cells expressing GPR139 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are then stimulated with varying concentrations of this compound.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Dose-response curves are generated to calculate the EC50 value.
-
GTPγS Binding Assay
-
Objective: To measure the ability of this compound to stimulate G protein activation.
-
General Procedure:
-
Membrane preparations from cells expressing GPR139 are incubated with GDP and varying concentrations of this compound.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The amount of [³⁵S]GTPγS bound to the G proteins is measured after separation of bound and free radioligand.
-
Dose-response curves are plotted to determine the EC50 and Emax for G protein activation.
-
Conclusion
This compound is a valuable pharmacological tool for the study of GPR139. Its high potency, selectivity, and favorable pharmacokinetic properties make it a suitable candidate for both in vitro and in vivo investigations. The compound primarily signals through the Gq/11 pathway, leading to intracellular calcium mobilization. When compared to other GPR139 agonists like TAK-041 and Compound 1a, this compound demonstrates high potency and efficacy. Further research, including comprehensive off-target profiling and the publication of detailed experimental protocols, will be crucial for a more complete understanding of its therapeutic potential and for facilitating reproducible research in the field.
References
Reproducibility of JNJ-63533054 Effects: A Comparative Guide for Researchers
An In-depth Analysis of the Preclinical Data on the GPR139 Agonist JNJ-63533054
This guide provides a comprehensive comparison of the reported effects of this compound, a potent and selective agonist of the G protein-coupled receptor 139 (GPR139). The primary focus of this document is to assess the reproducibility of its pharmacological effects across different studies, offering researchers, scientists, and drug development professionals a clear overview of the existing preclinical data. This compound is a valuable tool for investigating the physiological roles of GPR139, a receptor predominantly expressed in the central nervous system. This guide summarizes key quantitative data, details experimental methodologies, and visualizes important pathways and workflows to facilitate a thorough understanding of this compound's activity.
In Vitro Activity of this compound
The in vitro potency of this compound has been characterized in various assays, primarily by the originating laboratory, Janssen Research & Development, and its collaborators. The compound demonstrates high potency and selectivity for GPR139 across different species.
| Parameter | Species | Assay | Value | Laboratory/Source |
| EC₅₀ | Human | Calcium Mobilization | 16 nM[1] | Janssen Research & Development |
| Human | GTPγS Binding | 17 nM[1] | Janssen Research & Development | |
| Rat | Calcium Mobilization | 63 nM[1] | Janssen Research & Development | |
| Mouse | Calcium Mobilization | 28 nM[1] | Janssen Research & Development | |
| Kd | Human | Radioligand Binding ([³H]this compound) | 10 nM | Janssen Research & Development |
| Rat | Radioligand Binding ([³H]this compound) | 32 nM | Janssen Research & Development | |
| Mouse | Radioligand Binding ([³H]this compound) | 23 nM | Janssen Research & Development |
This compound has been reported to be highly selective for GPR139 over a panel of other GPCRs, ion channels, and transporters.
In Vivo Pharmacokinetics and Brain Penetration
A critical aspect of a CNS-targeted compound is its ability to cross the blood-brain barrier. Studies in rodents have demonstrated that this compound is orally bioavailable and achieves significant concentrations in the brain.
| Species | Dose & Route | Time Point | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio | Laboratory/Source |
| Mouse | 10 mg/kg, p.o. | 0.5 h | ~2100 | ~1900 | ~1.1 | Janssen Research & Development |
| 2 h | ~450 | ~500 | ~0.9 | Janssen Research & Development | ||
| Rat | 10 mg/kg, p.o. | 2 h | 217 ± 56 | - | - | Janssen Research & Development |
| Rat | 5 mg/kg, p.o. | Cₘₐₓ | - | 317 | 1.2 | Janssen Research & Development |
In Vivo Pharmacological Effects
The in vivo effects of this compound have been investigated in several behavioral models, primarily in rodents. A consistent finding from the originating laboratory is a dose-dependent reduction in locomotor activity.
| Species | Model | Dose & Route | Effect | Laboratory/Source |
| Rat | Locomotor Activity | 3-30 mg/kg, p.o. | Dose-dependent reduction in the first hour | Janssen Research & Development |
| Rat | Alcohol Self-Administration (dependent rats) | 30 mg/kg, p.o. | Reversed escalation of alcohol self-administration | Janssen Research & Development |
It is important to note that a comprehensive assessment of reproducibility across truly independent laboratories is challenging due to the limited number of published studies from groups unaffiliated with the initial discovery team. The availability of this compound from commercial vendors is expected to facilitate such independent validation in the future.
Experimental Protocols
To aid in the replication and extension of these findings, detailed methodologies for key experiments are provided below.
In Vitro Calcium Mobilization Assay
-
Cell Line: HEK293 cells stably expressing human, rat, or mouse GPR139.
-
Assay Principle: Measurement of intracellular calcium flux upon receptor activation using a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Procedure:
-
Plate cells in 96-well or 384-well plates and grow to confluence.
-
Load cells with a calcium-sensitive dye in a buffered saline solution for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of this compound.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Add this compound to the cells and continuously record the fluorescence signal.
-
Calculate the increase in fluorescence over baseline and plot concentration-response curves to determine EC₅₀ values.
-
In Vivo Locomotor Activity in Rats
-
Animals: Male Sprague-Dawley rats.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: this compound is suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.
-
Procedure:
-
Acclimate rats to the locomotor activity chambers (e.g., open-field arenas equipped with infrared beams) for a defined period (e.g., 60 minutes) on consecutive days prior to the experiment.
-
On the test day, administer this compound or vehicle via oral gavage (p.o.).
-
Immediately place the animals back into the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a set duration (e.g., 1-2 hours).
-
Analyze the data in time bins to assess the temporal profile of the drug's effect.
-
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the GPR139 signaling pathway and a typical experimental workflow.
Caption: GPR139 signaling cascade initiated by this compound.
Caption: Workflow for assessing locomotor activity in rats.
References
JNJ-63533054 as a Tool Compound for GPR139 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The orphan G protein-coupled receptor 139 (GPR139) has emerged as a compelling target in neuroscience research, with potential implications for neuropsychiatric and behavioral disorders. Its expression is predominantly localized to the central nervous system, including areas like the habenula and striatum.[1][2] The development of potent and selective tool compounds is crucial for elucidating the physiological roles of GPR139. This guide provides a comprehensive comparison of JNJ-63533054, a widely used GPR139 agonist, with other available tool compounds, supported by experimental data and detailed protocols.
This compound: A Potent and Brain-Penetrant GPR139 Agonist
This compound is a synthetic, small-molecule agonist of GPR139 that exhibits high potency and selectivity.[3][4] A key advantage of this compound for in vivo research is its ability to cross the blood-brain barrier, allowing for the investigation of the central effects of GPR139 activation.[3]
Comparison of GPR139 Tool Compounds
The selection of an appropriate tool compound is critical for the validity and interpretation of experimental results. This section compares the in vitro potency and pharmacokinetic properties of this compound with other commonly used GPR139 agonists and an available antagonist.
In Vitro Potency and Efficacy
The following table summarizes the potency (EC50 for agonists, IC50 for antagonists) of various tool compounds at the human GPR139 receptor, primarily determined through calcium mobilization and GTPγS binding assays.
| Compound | Type | EC50 / IC50 (nM) | Assay | Reference |
| This compound | Agonist | 16 | Calcium Mobilization | |
| 17 | GTPγS Binding | |||
| TAK-041 (Zelatriazin) | Agonist | 22 | Calcium Mobilization | |
| cmp1a | Agonist | 39 | Calcium Mobilization | |
| GPR139 agonist-2 (compound 20a) | Agonist | 24.7 | Not Specified | |
| L-Tryptophan | Endogenous Agonist | 49,000 - 220,000 | Calcium Mobilization | |
| L-Phenylalanine | Endogenous Agonist | 60,000 - 320,000 | Calcium Mobilization | |
| NCRW0005-F05 | Antagonist | 210 | Calcium Mobilization |
Pharmacokinetic Properties
A crucial consideration for in vivo studies is the pharmacokinetic profile of the tool compound, including its ability to reach the target tissue and its duration of action.
| Compound | Brain Penetrant | Key Pharmacokinetic Features | Reference |
| This compound | Yes | Orally bioavailable. In rats, has a half-life of 2.5 hours and a brain-to-plasma ratio of 1.2. | |
| TAK-041 (Zelatriazin) | Yes | Orally available with rapid absorption and a long half-life of 170-302 hours in humans. | |
| cmp1a | Poor | Limited utility as an in vivo tool in rats due to poor whole brain exposure and a low brain/plasma ratio of 0.03. |
GPR139 Signaling Pathway
Activation of GPR139 by an agonist like this compound primarily leads to the engagement of the Gq/11 signaling pathway. This initiates a cascade of intracellular events culminating in the mobilization of calcium from intracellular stores.
Caption: GPR139 signaling cascade upon agonist binding.
Experimental Workflows and Protocols
To ensure reproducibility and accurate comparison of tool compounds, standardized experimental protocols are essential.
Typical Experimental Workflow for GPR139 Agonist Characterization
Caption: Workflow for characterizing GPR139 agonists.
Detailed Experimental Protocols
1. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR139 activation.
-
Cell Culture: HEK293 cells stably or transiently expressing human GPR139 are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.
-
Compound Addition: Test compounds, including a range of concentrations of the agonist and controls, are added to the wells.
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium levels, are measured immediately using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence signal is plotted against the compound concentration to determine the EC50 value.
2. GTPγS Binding Assay
This functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
-
Membrane Preparation: Membranes from cells expressing GPR139 are prepared through homogenization and centrifugation.
-
Assay Buffer: A buffer containing GDP is used to ensure that G proteins are in their inactive state.
-
Incubation: Cell membranes are incubated with various concentrations of the test agonist and a fixed concentration of [³⁵S]GTPγS.
-
Termination and Filtration: The reaction is stopped by rapid filtration through filter plates to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The amount of radioactivity retained on the filters, representing [³⁵S]GTPγS bound to activated G proteins, is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated and plotted against the agonist concentration to determine the EC50 and Emax values.
Comparative Analysis of GPR139 Tool Compounds
The choice of a tool compound depends on the specific research question and experimental setup.
Caption: Key features of selected GPR139 tool compounds.
Conclusion
This compound stands out as a robust and versatile tool compound for investigating the function of GPR139, particularly in in vivo models, due to its high potency, selectivity, and excellent brain penetration. For studies requiring a longer duration of action, TAK-041 presents a valuable alternative with its remarkably long half-life. While cmp1a is a potent agonist, its utility for in vivo central nervous system studies is limited by its poor brain exposure. The endogenous agonists, L-Tryptophan and L-Phenylalanine, are useful for studying physiological activation but have significantly lower potency than the synthetic agonists. For researchers looking to investigate the effects of GPR139 blockade, NCRW0005-F05 is a commercially available antagonist. The selection of the most appropriate tool compound should be guided by the specific experimental context and the desired pharmacokinetic and pharmacodynamic properties.
References
- 1. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist [frontiersin.org]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ-63533054 and Other CNS-Active Compounds for GPR139 Receptor Agonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JNJ-63533054, a selective GPR139 agonist, with other relevant CNS-active compounds. The focus is on quantitative performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
This compound is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system, particularly in the habenula.[1][2] Its mechanism of action involves the activation of the Gq/11 signaling pathway, leading to intracellular calcium mobilization.[2][3][4] This pathway modulation suggests therapeutic potential for a range of CNS disorders, including alcohol use disorder, anxiety, and mood disorders.
A key comparator for this compound is TAK-041, another selective GPR139 agonist that has been investigated in clinical trials for schizophrenia. This guide will primarily focus on the comparative data between these two compounds, with additional context from other relevant CNS agents where applicable.
Quantitative Performance Comparison
The following tables summarize the available in vitro and in vivo data for this compound and TAK-041, providing a direct comparison of their pharmacological properties.
In Vitro Potency and Efficacy
| Compound | Assay Type | Cell Line | Target | EC50 | Reference |
| This compound | Calcium Mobilization | HEK293 | Human GPR139 | 3.91 nM | |
| This compound | Calcium Mobilization | HEK293 | Zebrafish GPR139 | 3.91 nM | |
| TAK-041 | Calcium Mobilization | Not Specified | Human GPR139 | ~21 nM (hit from screen) | |
| TAK-041 | Not Specified | Not Specified | Not Specified | Not Specified |
EC50 values represent the concentration of the compound that elicits a half-maximal response.
Pharmacokinetic Properties
| Compound | Species | Administration | Cmax | T½ (half-life) | Brain/Plasma Ratio | Reference |
| This compound | Mouse | 10 mg/kg, p.o. | Not Specified | Not Specified | ~1.0 at 1h | |
| This compound | Rat | 10 mg/kg, p.o. | Not Specified | Not Specified | ~0.8 at 2h | |
| TAK-041 | Human | Single Dose | Dose-dependent | 170-302 hours | Brain Penetrant | |
| TAK-041 | Mouse | 3 mg/kg, i.p. | 72.5 ng/mL (CSF) | 6.2 hours (CSF) | Not Specified |
Cmax: Maximum plasma concentration. T½: Terminal half-life. p.o.: Oral administration. i.p.: Intraperitoneal administration. CSF: Cerebrospinal fluid.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
GPR139 Signaling Pathway
Caption: GPR139 signaling cascade upon agonist binding.
Experimental Workflow for In Vitro Calcium Mobilization Assay
Caption: Workflow for assessing GPR139 agonist potency.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR139 activation.
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding human GPR139 using a suitable transfection reagent.
Assay Procedure:
-
Transfected cells are seeded into 96-well black-walled, clear-bottom plates and incubated for 24 hours.
-
The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
The dye solution is removed, and the cells are washed with a buffer.
-
Test compounds (this compound or TAK-041) are prepared in a series of concentrations and added to the wells.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured immediately using a fluorescence plate reader.
-
Data is analyzed to generate dose-response curves and calculate EC50 values.
In Vivo Microdialysis for Neurotransmitter Levels
This technique is used to measure the levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions of freely moving animals.
Surgical Procedure:
-
Rodents (rats or mice) are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens or prefrontal cortex).
-
Animals are allowed to recover from surgery for a specified period.
Microdialysis and Sample Collection:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.
-
Dialysate samples are collected at regular intervals before and after the administration of the test compound.
Sample Analysis:
-
The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry to quantify the concentrations of dopamine, serotonin, and their metabolites.
-
Changes in neurotransmitter levels following drug administration are compared to baseline levels.
c-Fos Immunohistochemistry
This method is used to identify neurons that have been activated by a stimulus, such as the administration of a CNS-active compound.
Animal Treatment and Tissue Preparation:
-
Animals are administered this compound, TAK-041, or a vehicle control.
-
At a specific time point after administration, the animals are euthanized, and their brains are perfused and fixed.
-
The brains are sectioned using a cryostat or vibratome.
Immunohistochemistry:
-
Brain sections are incubated with a primary antibody that specifically binds to the c-Fos protein.
-
A secondary antibody, conjugated to a fluorescent marker or an enzyme, is then applied to bind to the primary antibody.
-
The sections are visualized under a microscope to detect and quantify the number of c-Fos-positive cells in specific brain regions.
-
An increase in the number of c-Fos-positive cells in a particular brain area indicates neuronal activation in response to the compound.
This guide provides a foundational comparison of this compound with other GPR139 agonists, supported by available experimental data and detailed methodologies. As research in this area progresses, further head-to-head studies will be crucial for a more comprehensive understanding of the therapeutic potential of these compounds.
References
- 1. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for JNJ-63533054
For researchers, scientists, and drug development professionals utilizing JNJ-63533054, a potent and selective GPR139 agonist, adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and regulatory compliance. This document provides a comprehensive guide to the handling, storage, and disposal of this research compound.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| CAS Number | 1802326-66-4[1] |
| Molecular Formula | C₁₇H₁₇ClN₂O₂[1] |
| Molecular Weight | 316.8 g/mol [1] |
| Purity | ≥98% (HPLC) |
| Solubility in DMSO | 63 mg/mL (198.87 mM)[2] |
| Storage Temperature | -20°C[] |
Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. As a research chemical, it should be treated as hazardous waste unless otherwise specified by institutional guidelines.
Step-by-Step Disposal Protocol:
-
Consult Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal hazardous waste regulations.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, gloves), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical properties of the compound and any solvents used.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-benzamide), and the CAS number (1802326-66-4).
-
Storage of Waste: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal contractor.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's approved waste management vendor. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling JNJ-63533054
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of JNJ-63533054, a potent GPR139 agonist. The following procedures are designed to ensure a safe laboratory environment through established best practices for managing potent research compounds. Given that this compound is intended for research purposes only and not for human or veterinary use, it should be treated as hazardous until more comprehensive safety data is available.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to this compound. The selection of appropriate PPE is contingent on the specific laboratory task being performed. All personnel must be trained in the proper use and disposal of PPE.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes | - Chemical splash goggles where there is a risk of splashing |
| Handling of Powders/Solids | - Full-face respirator with appropriate particulate filters- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Head covering- Chemical-resistant apron |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over a lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading larger volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator if aerosols or vapors may be generated during cleaning |
Note: Always consult with your institution's Environmental Health and Safety (EHS) department to ensure that the selected PPE meets all regulatory and safety standards. Regularly inspect all PPE for signs of degradation or contamination.
Operational Plan for Safe Handling
A clear and concise operational plan is essential for handling potent compounds like this compound to prevent contamination and ensure personnel and environmental safety.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of exposure.
-
Ventilation: Ensure that the designated area is equipped with proper ventilation to control airborne contaminants.
-
Equipment: Assemble all necessary equipment and PPE before commencing any work.
-
Quantity Minimization: Only handle the minimum quantity of the compound required for the experiment.
-
SDS Review: All personnel must review the Safety Data Sheet (SDS) for this compound prior to handling.[1]
Handling:
-
PPE Adherence: Wear the appropriate PPE at all times.
-
Avoid Contact: Take all necessary precautions to avoid skin and eye contact.
-
Aerosol Prevention: Implement procedures to prevent the generation of aerosols. When handling the solid form, use wet-wiping techniques for cleaning surfaces.
-
Decontamination: All equipment must be decontaminated after use.
Donning and Doffing of PPE
The following workflows illustrate the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent self-contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
